Product packaging for Nitroxoline(Cat. No.:CAS No. 4008-48-4)

Nitroxoline

货号: B368727
CAS 编号: 4008-48-4
分子量: 190.16 g/mol
InChI 键: RJIWZDNTCBHXAL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Nitroxoline is a monohydroxyquinoline in which the hydroxy group is positioned at C-8 with a nitro group trans to it at C-5. It has a role as an antimicrobial agent, an antifungal agent, a renal agent and an antiinfective agent. It is a C-nitro compound and a monohydroxyquinoline.
This compound is a urinary antibacterial agent active against susceptible gram-positive and gram-negative organisms commonly found in urinary tract infections. It is a hydroxyquinoline derivative unrelated to other classes of drugs. This compound is active against bacterial gyrases.
This compound has been reported in Bos taurus with data available.
This compound is an orally bioavailable quinoline antibiotic, with potential antineoplastic activity. Upon oral administration, this compound may induce apoptosis and inhibit tumor cell proliferation in NF1-null Schwann cells in neurofibromatosis type I through as of yet undisclosed mechanism of actions, other than inhibiting the RAS/mitogen-activated protein kinase (MAPK) pathway, and possibly through modulating mitochondrial function. NF1 encodes neurofibromin which inactivates Ras. Loss of neurofibromin in neurofibromatosis type I results in increased Ras activity, which promotes the transcription of genes that drives tumor cell growth and proliferation. As an antibiotic, this compound inhibits bacterial RNA polymerase.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
structure in Merck Index, 9th ed, #6475;  RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O3 B368727 Nitroxoline CAS No. 4008-48-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-nitroquinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIWZDNTCBHXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046284
Record name Nitroxoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nitroxoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>28.5 [ug/mL] (The mean of the results at pH 7.4), 2.73e+00 g/L
Record name SID11532939
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Nitroxoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4008-48-4
Record name Nitroxoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4008-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitroxoline [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004008484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitroxoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01422
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NITROXOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760393
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NITROXOLINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nitroxoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nitroxoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.513
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITROXOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8M33244M6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nitroxoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

180 °C
Record name Nitroxoline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01422
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nitroxoline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015491
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Nitroxoline: A Multifaceted Mechanistic Deep Dive for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action

Introduction

Nitroxoline, a 5-nitro-8-hydroxyquinoline derivative, has a long-standing history as a urinary tract antiseptic.[1] However, its therapeutic potential is being re-evaluated for a broader range of applications, including the treatment of multidrug-resistant infections and various cancers.[2][3] This renewed interest stems from its multifaceted mechanism of action, which extends beyond simple antimicrobial activity to encompass the inhibition of key cellular enzymes and the modulation of critical signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it influences.

Core Mechanism 1: Metal Ion Chelation

A primary and well-established mechanism of this compound's action is its ability to chelate divalent metal ions, a property central to both its antimicrobial and anticancer effects.[4] By binding to essential metal ions such as zinc (Zn²⁺), iron (Fe²⁺), magnesium (Mg²⁺), and manganese (Mn²⁺), this compound disrupts numerous physiological processes that are dependent on these metallic cofactors.[1][5]

The stability of these complexes is crucial for its biological activity. The order of stability for this compound-metal ion complexes has been reported as Mn²⁺ > Mg²⁺ > Ca²⁺.[1] A study on a this compound-proline hybrid ligand at physiological pH (7.4) demonstrated a metal binding affinity order of Cu(II) > Zn(II) > Fe(II) > Fe(III).[6]

Table 1: Stability Constants of this compound with Divalent Cations

Metal IonLog K (Stability Constant)Reference
Mn²⁺8.82 ± 0.4[7]
Mg²⁺7.45 ± 0.25[7]
Ca²⁺5.68 ± 0.18[7]

This chelation activity disrupts the formation and integrity of bacterial biofilms, particularly those of pathogens like Pseudomonas aeruginosa, by sequestering metal ions essential for the biofilm matrix.[1]

Core Mechanism 2: Enzyme Inhibition

This compound's therapeutic effects are significantly attributed to its ability to inhibit a range of key enzymes involved in both microbial pathogenesis and cancer progression.

Table 2: Enzyme Inhibition by this compound

Target EnzymeInhibition ConstantCell Line/SystemReference
Methionine Aminopeptidase 2 (MetAP2)IC₅₀ = 54.8 nMIn vitro[8]
Sirtuin 1 (SIRT1)IC₅₀ = 20.2 µMIn vitro[9]
Sirtuin 2 (SIRT2)IC₅₀ = 15.5 µMIn vitro[9]
Cathepsin B (extracellular)EC₅₀ = 0.239 µMMCF-10A neoT cells[10]
Cathepsin B (intracellular)EC₅₀ = 16.8 µMMCF-10A neoT cells[10]
Inhibition of MetAP2 and Sirtuins

This compound is a potent inhibitor of MetAP2, an enzyme crucial for angiogenesis, the formation of new blood vessels that is essential for tumor growth.[8] It also inhibits SIRT1 and SIRT2, NAD⁺-dependent deacetylases involved in cell cycle regulation and stress responses.[9] The inhibition of these enzymes contributes to the anti-angiogenic and pro-apoptotic effects of this compound in cancer cells.

Inhibition of Cathepsin B

Cathepsin B is a lysosomal cysteine protease that is often overexpressed in tumors and plays a role in extracellular matrix degradation, facilitating tumor invasion and metastasis. This compound has been shown to be a reversible inhibitor of Cathepsin B.[10]

Core Mechanism 3: Antimicrobial and Anti-Biofilm Activity

This compound exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[2] Its antimicrobial action is largely attributed to its metal chelating properties, which deprive bacteria of essential micronutrients.[5]

A significant aspect of its antimicrobial efficacy is its ability to disrupt and eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics.[1]

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Various Pathogens

PathogenMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coli1 - 848[11]
Klebsiella pneumoniae2 - 32832[11]
Proteus mirabilis8 - 16816[11]
Acinetobacter baumannii1 - 422[12]
Staphylococcus aureus (MRSA)1 - 8--[2]
Enterococcus faecalis (VRE)2 - 16--[2]
Candida albicans0.25 - 2--[13]
Mycobacterium tuberculosis4 - 8-4[14]

Core Mechanism 4: Modulation of Cellular Signaling Pathways

This compound exerts significant influence on intracellular signaling pathways, particularly those involved in cell growth, proliferation, and survival.

AMPK/mTOR Pathway

In cancer cells, this compound induces the activation of AMP-activated protein kinase (AMPK), a key energy sensor, which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway. This inhibition leads to a G1 phase cell cycle arrest and apoptosis.

Nitroxoline_AMPK_mTOR_Pathway This compound's Effect on the AMPK/mTOR Pathway This compound This compound AMPK AMPK (Activated) This compound->AMPK mTORC1 mTORC1 (Inhibited) AMPK->mTORC1 CyclinD1_Rb_Cdc25A Cyclin D1-Rb-Cdc25A Axis (Inhibited) AMPK->CyclinD1_Rb_Cdc25A p70S6K p70S6K (Inhibited) mTORC1->p70S6K CellCycleArrest G1 Cell Cycle Arrest CyclinD1_Rb_Cdc25A->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

This compound activates AMPK, leading to the inhibition of mTORC1 and the Cyclin D1-Rb-Cdc25A axis, resulting in G1 cell cycle arrest and apoptosis.
STAT3 Pathway

This compound has also been identified as a novel inhibitor of the STAT3 signaling pathway.[7] By downregulating the phosphorylation of STAT3, it can reverse drug resistance and induce apoptosis in cancer cells.

Nitroxoline_STAT3_Pathway This compound's Inhibition of the STAT3 Pathway This compound This compound STAT3 STAT3 Phosphorylation (Inhibited) This compound->STAT3 STAT3_dimer STAT3 Dimerization & Nuclear Translocation (Inhibited) STAT3->STAT3_dimer TargetGenes Target Gene Expression (c-Myc, Cyclin D1, Bcl-xL) (Downregulated) STAT3_dimer->TargetGenes CellProliferation Cell Proliferation (Inhibited) TargetGenes->CellProliferation Apoptosis Apoptosis (Induced) TargetGenes->Apoptosis

This compound inhibits STAT3 phosphorylation, leading to reduced expression of target genes involved in proliferation and survival, ultimately inducing apoptosis.

Anticancer Activity: Cytotoxicity and Apoptosis Induction

The culmination of these mechanisms results in potent anticancer activity. This compound has been shown to be cytotoxic to a variety of cancer cell lines and induces apoptosis through both intrinsic and extrinsic pathways.

Table 4: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
T24Bladder Cancer7.85[7]
T24/DOX (Doxorubicin-resistant)Bladder Cancer10.69[7]
T24/CIS (Cisplatin-resistant)Bladder Cancer11.20[7]
J82Bladder Cancer9.93
MBT-2Bladder Cancer26.24
PC-3Prostate Cancer~10
AsPC-1Pancreatic Cancer-
Capan-2Pancreatic Cancer-
BxPC-3Pancreatic Cancer-
U87Glioblastoma-
U251Glioblastoma-
A549Lung Adenocarcinoma-

This compound treatment leads to a dose-dependent increase in apoptotic cells, as evidenced by an increase in TUNEL-positive cells and the cleavage of caspase-3 and PARP.

Experimental Protocols

MetAP2 Enzyme Inhibition Assay

This protocol is adapted from a high-throughput screening method for MetAP2 inhibitors.

  • Reagents:

    • Recombinant human MetAP2

    • Assay Buffer: 20 mM HEPES (pH 7.5), 40 mM KCl, 10 µM MnCl₂

    • Substrate: Methionyl-prolyl-p-nitroanilide (Met-Pro-pNA)

    • Proline aminopeptidase

    • This compound stock solution (in DMSO)

  • Procedure:

    • In a 96-well plate, incubate varying concentrations of this compound with MetAP2 in 45 µL of assay buffer for 20 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 5 µL of 6 mM Met-Pro-pNA and 0.005 units of proline aminopeptidase.

    • Record the absorbance at 405 nm at 30 minutes.

    • Calculate the percentage of inhibition relative to a solvent control (DMSO).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of this compound concentration.

Bacterial Biofilm Disruption Assay

This protocol outlines a method to assess the effect of this compound on pre-formed bacterial biofilms.

  • Materials:

    • Bacterial strain of interest (e.g., P. aeruginosa)

    • Appropriate growth medium (e.g., Tryptic Soy Broth)

    • 96-well microtiter plate

    • This compound stock solution

    • Crystal Violet solution (0.1%)

    • Ethanol (95%)

  • Procedure:

    • Grow a bacterial culture overnight and dilute it to the desired concentration.

    • Inoculate the wells of a microtiter plate with the bacterial suspension and incubate for 24-48 hours to allow biofilm formation.

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Add fresh medium containing various concentrations of this compound to the wells.

    • Incubate for a further 24 hours.

    • Wash the wells again with PBS.

    • Stain the adherent biofilms with Crystal Violet solution for 15 minutes.

    • Wash away the excess stain and allow the plate to dry.

    • Solubilize the bound dye with ethanol and measure the absorbance at a wavelength of 570 nm to quantify the biofilm biomass.

Cell Viability (MTT/XTT) Assay

This protocol describes a colorimetric assay to determine the cytotoxic effects of this compound on cancer cells.

  • Reagents:

    • Cancer cell line of interest

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

    • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Procedure:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours.

    • Add MTT or XTT solution to each well and incubate for 2-4 hours.

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This assay uses the fluorescent dye JC-1 to detect changes in mitochondrial membrane potential, a hallmark of apoptosis.[4]

  • Reagents:

    • JC-1 dye

    • Cell culture medium

    • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

  • Procedure:

    • Culture cells in a suitable format (e.g., 96-well plate or culture dish).

    • Treat cells with this compound for the desired time. Include a positive control treated with CCCP.

    • Incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.

    • Wash the cells with assay buffer.

    • Analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer.

    • In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence.

    • The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

References

The Enduring Legacy of Nitroxoline: A Journey from Discovery to Renewed Therapeutic Promise

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the history, synthesis, and evolving mechanisms of the antimicrobial agent Nitroxoline, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound, a synthetic antimicrobial agent chemically identified as 5-nitro-8-hydroxyquinoline, has traversed a remarkable journey from its mid-20th century origins to its current resurgence as a molecule of significant therapeutic interest. Initially introduced in the 1960s and widely utilized in Europe for the treatment of urinary tract infections (UTIs), its unique mode of action and favorable safety profile have propelled its re-investigation for a host of modern medical challenges, including multidrug-resistant infections and cancer.[1][2] This technical guide delves into the core aspects of this compound's discovery, its historical and current synthesis protocols, and the evolving understanding of its multifaceted mechanism of action.

Discovery and Historical Context

This compound was first described in the 1950s and has been a therapeutic option for UTIs in several European countries for over half a century.[3][4] Its development marked a significant advancement in the management of common bacterial infections. While the specific individuals or commercial entity responsible for its initial discovery and synthesis are not readily apparent in publicly available literature, foundational studies and early patents paved the way for its clinical application.[1]

Synthesis of this compound

The conventional and historically significant method for synthesizing this compound involves a two-step process starting from 8-hydroxyquinoline.[5]

Experimental Protocol: Synthesis of this compound

Step 1: Nitrosation of 8-hydroxyquinoline to 5-nitroso-8-hydroxyquinoline

This initial step involves the reaction of 8-hydroxyquinoline with a nitrosating agent, typically sodium nitrite, in an acidic medium. The nitroso group is introduced at the 5-position of the quinoline ring.

Step 2: Oxidation of 5-nitroso-8-hydroxyquinoline to 5-nitro-8-hydroxyquinoline (this compound)

The intermediate, 5-nitroso-8-hydroxyquinoline, is then oxidized to yield the final product, this compound. A common protocol for this oxidation is as follows:

  • Reactants: Finely ground 5-nitroso-8-hydroxyquinoline hydrochloride (15.0 g, 0.07 mol) is slowly added to a beaker containing a mixture of concentrated nitric acid (45 mL) and water (30 mL).[6]

  • Reaction Conditions: The reaction is conducted under ice bath conditions to maintain a controlled temperature, with continuous stirring at 17°C for 85 minutes.[6]

  • Work-up: Upon completion, an equal volume of cold water is added, and the mixture is cooled to 0°C. The pH is then adjusted to 13.0 with a cold concentrated potassium hydroxide solution. The resulting red potassium salt is decomposed by neutralization with acetic acid.[6]

  • Purification: The precipitate is collected via suction filtration, washed with water, and then recrystallized from ethanol to yield bright yellow crystals of this compound.[6]

This process has been refined over the years to improve yield and purity, with a focus on controlling the formation of undesired side-products such as 7-nitro this compound.[5]

Antimicrobial Spectrum and Efficacy

From its early days, this compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1] Its efficacy against common uropathogens has been a cornerstone of its clinical use.

Table 1: In Vitro Antimicrobial Activity of this compound against Uropathogens

Bacterial SpeciesMIC50 (mg/L)MIC90 (mg/L)
Escherichia coli48
Klebsiella pneumoniae832
Proteus mirabilis816
Acinetobacter baumannii22

Data compiled from recent in vitro studies on uropathogens isolated in China.[7]

Early in vivo studies in volunteers demonstrated that oral administration of this compound resulted in significant urinary concentrations of the active drug, supporting its use for UTIs.[8]

Mechanism of Action: An Evolving Understanding

The primary mechanism of action of this compound has long been attributed to its ability to chelate divalent metal ions, which are essential cofactors for numerous bacterial enzymes.[1][9] This chelation disrupts critical cellular processes, leading to a bacteriostatic effect.

Core Mechanisms of this compound Action:

  • Metal Ion Chelation: this compound's structure allows it to form stable complexes with metal ions such as iron (Fe²⁺), zinc (Zn²⁺), and copper (Cu²⁺).[1] This sequestration of essential metals inhibits the function of metal-dependent enzymes.

  • Enzyme Inhibition: Key enzymes targeted by this metal chelation include RNA polymerase, which is crucial for transcription, and metallo-β-lactamases, which are responsible for resistance to many β-lactam antibiotics.[1][10]

  • Biofilm Disruption: this compound has been shown to be effective in disrupting bacterial biofilms, which are notoriously difficult to eradicate with conventional antibiotics. This activity is also linked to its ability to chelate metal ions within the biofilm matrix.[4]

  • Inhibition of Quorum Sensing: More recent research has indicated that this compound can interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate virulence and biofilm formation.[9]

The following diagram illustrates the workflow for investigating the metal-chelating activity of this compound.

Experimental Workflow for Metal Chelation Analysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis bacterial_culture Bacterial Culture incubation Incubate Bacteria with This compound +/- Metal Ions bacterial_culture->incubation nitroxoline_solution This compound Solution (Varying Concentrations) nitroxoline_solution->incubation metal_ion_solution Metal Ion Solution (e.g., Fe, Zn) metal_ion_solution->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination compare_mic Compare MIC values mic_determination->compare_mic conclusion Conclusion on Metal Chelation Effect compare_mic->conclusion

Caption: Workflow for assessing this compound's metal chelation.

Signaling Pathways and Repurposing Potential

Recent investigations into this compound's anticancer properties have shed light on its interaction with cellular signaling pathways. In prostate cancer cells, this compound has been shown to induce the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway.[11] This leads to cell cycle arrest and apoptosis.

The diagram below illustrates the proposed signaling pathway affected by this compound in cancer cells.

This compound's Effect on AMPK/mTOR Pathway This compound This compound AMPK AMPK This compound->AMPK activates mTOR mTOR AMPK->mTOR inhibits Apoptosis Apoptosis AMPK->Apoptosis induces CellCycle Cell Cycle Progression mTOR->CellCycle promotes

Caption: this compound's impact on the AMPK/mTOR signaling pathway.

This newfound understanding of its molecular targets has opened up avenues for repurposing this compound as an anticancer agent.[2] Furthermore, its efficacy against multidrug-resistant bacteria has sparked renewed interest in its use as a valuable tool in the fight against antimicrobial resistance.[1]

Conclusion

This compound's journey from a mid-century antibiotic for UTIs to a modern-day candidate for treating complex diseases is a testament to the enduring value of established pharmaceuticals. Its well-understood synthesis, favorable safety profile, and unique multi-target mechanism of action make it a compelling subject for continued research and development. As the challenges of antimicrobial resistance and the need for novel cancer therapies intensify, the story of this compound serves as a powerful reminder of the untapped potential that may lie within the annals of pharmaceutical history.

References

Nitroxoline: A Foundational Research and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxoline, an 8-hydroxyquinoline derivative, is a long-established antimicrobial agent primarily used for treating urinary tract infections (UTIs).[1][2][3] Its unique mechanism of action, centered around metal ion chelation, has garnered renewed interest for its potential in broader therapeutic applications, including anti-cancer and anti-biofilm strategies.[1][4][5][6][7] This technical guide provides a comprehensive overview of the foundational research on this compound, detailing its multifaceted mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its impact on critical cellular signaling pathways.

Core Mechanism of Action: Metal Ion Chelation

The primary mechanism underpinning this compound's biological activity is its function as a potent chelating agent for divalent metal cations, particularly Zn²⁺ and Fe²⁺.[4][5][8] This sequestration of essential metal ions disrupts numerous cellular processes in both microbial and cancer cells, which rely on these cations as cofactors for enzymatic activity.[1][5]

In Antimicrobial Applications:

  • Enzyme Inhibition: By chelating metal ions, this compound inhibits crucial bacterial enzymes, including RNA polymerase.[9][10]

  • Biofilm Disruption: this compound effectively disrupts bacterial biofilms by chelating iron and zinc ions from the biofilm matrix, which is critical for its structural integrity.[5][8] This action can restore the efficacy of other antibiotics that are otherwise rendered ineffective by the protective biofilm.[1]

  • Inhibition of Metallo-β-lactamases (MBLs): this compound can inhibit MBLs, such as NDM-1 and VIM-2, by chelating the Zn²⁺ ions necessary for their enzymatic activity, thus helping to overcome carbapenem resistance.[4][5]

In Anticancer Applications:

  • Inhibition of Angiogenesis: this compound exhibits anti-angiogenic properties by inhibiting methionine aminopeptidase 2 (MetAP2), a metal-dependent enzyme crucial for the formation of new blood vessels that tumors require to grow.[3][4][8]

  • Induction of Apoptosis: The compound can induce apoptosis (programmed cell death) in various cancer cell lines.[11][12]

  • Inhibition of Cancer Cell Migration and Invasion: this compound inhibits cathepsin B, a cysteine protease involved in the degradation of the extracellular matrix, thereby impeding the migration and invasion of tumor cells.[4][8][13]

  • Generation of Reactive Oxygen Species (ROS): In some cancer cell lines, this compound has been shown to increase the production of reactive oxygen species, leading to oxidative stress and cytotoxicity, particularly in the presence of copper ions.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on this compound, including its anticancer and antimicrobial activities.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)
Cell LineCancer TypeIC50 (µM)Reference
T24Bladder Cancer10.93 (for DOX-resistant)[14]
T24/CISBladder Cancer (Cisplatin-resistant)58.04[14]
HUVECEndothelial CellsIncreased vs. parent drug[15]
HL60LeukemiaMore cytotoxic than clioquinol[8]
DHL-4LymphomaMore cytotoxic than clioquinol[8]
PANC-1Pancreatic CancerMore cytotoxic than clioquinol[8]
A2780Ovarian CancerMore cytotoxic than clioquinol[8]

IC50 (Half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of this compound (MIC Values)
Bacterial SpeciesResistance ProfileMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coliESBL-producing & Non-ESBL-producing8-[16]
Escherichia coli-4-[17]
Escherichia coliUrine Isolates2-4-[10][18]
Klebsiella pneumoniae-4-[18]
Proteus mirabilis-8-[18]
Acinetobacter baumannii-2 (median broth MIC)-[17]
Pseudomonas aeruginosa-32-[17]
Enterobacterales-4 (median broth MIC)-[17]
Moraxellaceae-2 (median broth MIC)-[17]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Signaling Pathways and Experimental Workflows

This compound's Impact on Cancer Cell Signaling

This compound has been shown to modulate several key signaling pathways involved in cancer progression.

AMPK/mTOR Signaling Pathway in Prostate Cancer

This compound induces G1 cell cycle arrest and apoptosis in prostate cancer cells by activating the AMP-activated protein kinase (AMPK) pathway and subsequently inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[19][20] This leads to a decrease in cyclin D1 and phosphorylated Rb, and activation of Chk2.[19][20]

AMPK_mTOR_Pathway This compound This compound AMPK AMPK This compound->AMPK mTOR mTOR AMPK->mTOR CyclinD1_Rb_Cdc25A Cyclin D1-Rb-Cdc25A Axis AMPK->CyclinD1_Rb_Cdc25A Chk2 Chk2 AMPK->Chk2 p70S6K p70S6K mTOR->p70S6K G1_Arrest G1 Cell Cycle Arrest CyclinD1_Rb_Cdc25A->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Chk2->Apoptosis

Caption: this compound-mediated AMPK/mTOR signaling in prostate cancer.

STAT3 Signaling Pathway in Bladder Cancer

In drug-resistant urothelial bladder cancer cells, this compound has been identified as a novel inhibitor of the STAT3 signaling pathway.[14] It downregulates the expression of p-STAT3 (Y705), P-glycoprotein (P-gp), Cyclin D1, and Mcl-1, leading to the promotion of apoptosis and G0/G1 cell cycle arrest.[14]

STAT3_Pathway cluster_effects Downstream Effects This compound This compound STAT3_signaling STAT3 Signaling This compound->STAT3_signaling pSTAT3 p-STAT3 (Y705) STAT3_signaling->pSTAT3 Pgp P-gp STAT3_signaling->Pgp CyclinD1 Cyclin D1 STAT3_signaling->CyclinD1 Mcl1 Mcl-1 STAT3_signaling->Mcl1 Apoptosis Apoptosis Pgp->Apoptosis G0_G1_Arrest G0/G1 Arrest CyclinD1->G0_G1_Arrest Mcl1->Apoptosis

Caption: this compound's inhibition of the STAT3 pathway in bladder cancer.

Experimental Workflow: In Vitro Cytotoxicity Assay

A common method to determine the in vitro anticancer activity of this compound is the MTT assay.[11]

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_this compound Add graded concentrations of this compound incubate1->add_this compound incubate2 Incubate for 96h add_this compound->incubate2 add_mtt Add MTT solution (0.5 mg/ml) incubate2->add_mtt incubate3 Incubate for 4h at 37°C add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

Caption: Workflow for an MTT-based cytotoxicity assay.

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from preclinical evaluations of this compound's anticancer activity.[11]

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete growth medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of approximately 3,000 cells per well in 100 µL of complete growth medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (e.g., graded concentrations from 0.66 µM to 84 µM).[11] Include vehicle control wells treated with medium containing the same concentration of DMSO used to dissolve the this compound.

  • Incubation: Incubate the treated plates for 96 hours under the same conditions as step 2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Western Blot for Protein Expression Analysis

This protocol is a general guide for assessing changes in protein expression, such as p-STAT3 and P-gp, following this compound treatment.[14]

Objective: To determine the effect of this compound on the expression levels of specific proteins in cancer cells.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-P-gp, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression.

Conclusion

This compound's foundational research reveals a versatile molecule with a well-defined mechanism of action rooted in metal ion chelation. This core property translates into a broad spectrum of antimicrobial activities and promising multi-pronged anti-cancer effects, including the inhibition of angiogenesis, induction of apoptosis, and suppression of metastasis. The quantitative data from in vitro studies provide a solid basis for its further investigation, while the established experimental protocols offer a clear path for future research. The elucidation of its impact on key signaling pathways, such as AMPK/mTOR and STAT3, further underscores its potential as a repurposed therapeutic agent. This technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the full therapeutic potential of this compound in an era of growing antimicrobial resistance and the need for novel cancer therapies.

References

Nitroxoline's Role in Quorum Sensing Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS), a cell-to-cell communication mechanism in bacteria, orchestrates the expression of virulence factors and biofilm formation, posing a significant challenge in the treatment of chronic and drug-resistant infections. Nitroxoline, a long-established antimicrobial agent, has emerged as a potent inhibitor of QS-mediated phenotypes. This technical guide provides an in-depth exploration of this compound's role as a quorum sensing inhibitor, with a focus on its core mechanism of action, its impact on key pathogenic bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, and detailed methodologies for its investigation. Through its potent metal-chelating properties, this compound disrupts essential bacterial processes that are intricately linked with quorum sensing, leading to a significant reduction in biofilm formation and virulence. This guide consolidates quantitative data, experimental protocols, and visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in the field of antimicrobial drug development.

Introduction to Quorum Sensing and this compound

Quorum sensing is a process of bacterial cell-to-cell communication that allows bacteria to monitor their population density and collectively alter gene expression. This regulation is mediated by the production and detection of small signaling molecules called autoinducers. When the concentration of these autoinducers reaches a certain threshold, it triggers a cascade of gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor secretion, and motility.[1][2]

This compound (5-nitro-8-hydroxyquinoline) is an oral antibiotic that has been used for decades in the treatment of urinary tract infections.[3] Its primary mechanism of action is attributed to its ability to chelate divalent and trivalent metal cations, particularly iron (Fe²⁺/Fe³⁺) and zinc (Zn²⁺).[3] This metal sequestration disrupts various essential enzymatic processes within bacterial cells. Recent research has highlighted a secondary, yet equally important, role for this compound as an anti-virulence agent through the inhibition of quorum sensing.[4]

Core Mechanism of Action: Metal Chelation and Quorum Sensing Interference

The anti-quorum sensing activity of this compound is intrinsically linked to its metal-chelating capabilities. Essential metal ions, such as iron and zinc, are not only crucial for bacterial growth and metabolism but also play a vital role in the structure and function of proteins involved in quorum sensing and biofilm formation.[3]

By sequestering these metal ions, this compound indirectly disrupts QS pathways. In Pseudomonas aeruginosa, iron availability is known to regulate the expression of type IV pili, which are critical for biofilm formation.[3] this compound's chelation of iron interferes with this process, thereby inhibiting biofilm development.[3] Furthermore, transcriptomic studies have shown that this compound treatment in Staphylococcus aureus biofilms leads to a rapid upregulation of genes involved in iron acquisition, indicating a state of iron starvation induced by the drug.[5] This disruption of metal homeostasis is a key factor in its anti-biofilm and, consequently, its anti-quorum sensing effects.

While a direct interaction with core QS regulatory proteins like LasR or AgrA has not been definitively established to be the primary mechanism, the downstream consequences of metal ion deprivation severely impact the expression of QS-controlled phenotypes.

Impact on Key Pathogens

Pseudomonas aeruginosa

P. aeruginosa is a notorious opportunistic pathogen that relies on complex, interconnected QS systems (las, rhl, and pqs) to regulate its virulence and form robust biofilms.[6]

  • Inhibition of Biofilm Formation: Sub-inhibitory concentrations of this compound have been shown to reduce P. aeruginosa biofilm mass by up to 80%.[3]

  • Dispersal of Pre-formed Biofilms: this compound can also induce the dispersal of established biofilms.[3]

  • Alteration of Biofilm Architecture: Confocal laser scanning microscopy (CLSM) has revealed that in the presence of this compound, P. aeruginosa forms thin, reticulate biofilm structures instead of the typical dense, confluent layers.[7]

The primary mechanism for these effects is the chelation of iron and zinc, which are essential for biofilm integrity and development.[3]

Staphylococcus aureus

S. aureus, including methicillin-resistant strains (MRSA), utilizes the accessory gene regulator (agr) QS system to control the expression of a wide array of virulence factors, such as toxins and degradative enzymes.[8]

  • Eradication of Biofilms: this compound demonstrates broad-spectrum biofilm-eradicating activities against MRSA.[9]

  • Induction of Iron Starvation Response: Transcriptomic analysis of MRSA biofilms treated with this compound reveals a significant upregulation of genes involved in iron acquisition, such as those for siderophore biosynthesis (sbnC) and iron-regulated surface determinants (isdB), confirming that this compound's mode of action involves inducing iron starvation.[5]

Quantitative Data on this compound's Anti-Biofilm and Antimicrobial Activity

The following tables summarize the quantitative data on the efficacy of this compound against P. aeruginosa and S. aureus.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial StrainSourceMIC (µg/mL)Reference
P. aeruginosa PAO1Laboratory strain64[3]
P. aeruginosa UR5586-10Urinary Tract Infection16[3]
P. aeruginosa BK6695-10Blood culture32[3]
P. aeruginosa VA9057-10Wound infection32[3]
S. aureus (MRSA-1707)Clinical Isolate11.7 (93.8 µM)[5]

Table 2: Anti-Biofilm Activity of this compound

PathogenAssayThis compound ConcentrationEffectReference
P. aeruginosaBiofilm mass synthesisSub-MICUp to 80% reduction[3]
A. baumanniiMinimum Biofilm Eradication Concentration (MBEC)46.9 µMEradication of biofilm[9]
S. aureus (MRSA)Minimum Biofilm Eradication Concentration (MBEC)93.8 µMEradication of biofilm[5]
S. aureus (MRSA)ex vivo porcine skin model400 µM2-3 log reduction in viable cells[10]

Table 3: Effect of this compound on Gene Expression in MRSA Biofilms (RT-qPCR)

GeneFunctionFold Upregulation (after 2h treatment with 9.38 µM this compound)Reference
isdBIron acquisition104.4 ± 38.4[5]
sbnCSiderophore biosynthesis67.8 ± 13.2[5]
opp-1COligopeptide transport35.0 ± 10.0[5]
opp-1DOligopeptide transport10.2 ± 0.8[5]

Signaling Pathways and Experimental Workflows

Quorum Sensing Pathways

The following diagrams illustrate the key quorum sensing pathways in P. aeruginosa and S. aureus.

Staphylococcus_Quorum_Sensing cluster_agr Agr System agrD agrD gene AgrD_peptide AgrD pro-peptide agrD->AgrD_peptide transcribed & translated AIP AIP (Autoinducing Peptide) AgrD_peptide->AIP processed by AgrB AgrB AgrB (transmembrane protein) AgrC AgrC (sensor kinase) AIP->AgrC binds & activates AgrA AgrA (response regulator) AgrC->AgrA phosphorylates AgrA_P Phosphorylated AgrA AgrA->AgrA_P P2 P2 promoter AgrA_P->P2 activates P3 P3 promoter AgrA_P->P3 activates RNAII RNAII transcript (agrB,D,C,A) P2->RNAII drives transcription of RNAIII RNAIII transcript (regulatory RNA) P3->RNAIII drives transcription of Virulence_up Upregulation of secreted virulence factors (e.g., hla, toxins) RNAIII->Virulence_up Virulence_down Downregulation of surface proteins (e.g., Protein A) RNAIII->Virulence_down Experimental_Workflow cluster_invitro In Vitro Analysis cluster_treatment Treatment Conditions cluster_outputs Data Outputs start Bacterial Culture (e.g., P. aeruginosa, S. aureus) mic MIC Determination (Broth Microdilution) start->mic biofilm_assay Biofilm Inhibition Assay (Crystal Violet Staining) start->biofilm_assay quant_data Quantitative Data (Biofilm reduction %, MICs) mic->quant_data clsm Biofilm Imaging (CLSM) biofilm_assay->clsm rt_qpcr Gene Expression Analysis (RT-qPCR) biofilm_assay->rt_qpcr control Vehicle Control (DMSO) biofilm_assay->control This compound This compound Treatment (Sub-MIC concentrations) biofilm_assay->this compound biofilm_assay->quant_data qual_data Qualitative Data (Biofilm morphology) clsm->qual_data gene_exp Gene Expression Profiles (Fold change in QS genes) rt_qpcr->gene_exp

References

Initial Investigations into the Anticancer Properties of Nitroxoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitroxoline, an 8-hydroxyquinoline derivative, has a long-established history as an oral antibiotic for treating urinary tract infections.[1][2] In recent years, a growing body of preclinical research has illuminated its potential as a repurposed anticancer agent, demonstrating efficacy against a range of malignancies including bladder, prostate, pancreatic, and breast cancers.[3][4] Initial investigations have revealed that this compound exerts its antitumor effects through a multifaceted mechanism of action, targeting several key signaling pathways involved in cancer cell proliferation, survival, angiogenesis, and metastasis.[1][5] This technical guide provides an in-depth summary of the foundational research into this compound's anticancer properties, presenting quantitative data, detailed experimental protocols, and visual representations of its core mechanisms of action.

Mechanisms of Action and Key Signaling Pathways

This compound's anticancer activity stems from its ability to modulate multiple cellular targets and pathways. Unlike highly specific targeted therapies, it engages a broader spectrum of molecular machinery, contributing to its efficacy in various cancer types. The primary mechanisms identified in initial studies include the inhibition of angiogenesis, induction of cell cycle arrest and apoptosis, and interference with key oncogenic signaling cascades.

Inhibition of Angiogenesis via MetAP2 and Sirtuin Inhibition

One of the first discovered anticancer properties of this compound is its potent anti-angiogenic activity.[3][6] This is primarily achieved through the inhibition of Methionine aminopeptidase-2 (MetAP2), a protein crucial for the formation of new blood vessels.[7][8] Studies have shown that this compound inhibits MetAP2 activity at nanomolar concentrations.[7]

Additionally, this compound inhibits sirtuins (SIRT1 and SIRT2), a class of histone deacetylases.[9] The dual inhibition of MetAP2 and SIRT1 leads to the hypo-phosphorylation of the retinoblastoma protein (pRb) and an increase in the levels and acetylation of the tumor suppressor p53.[9] This cascade of events ultimately induces senescence in endothelial cells, further contributing to the suppression of angiogenesis.[9]

This compound This compound MetAP2 MetAP2 This compound->MetAP2 SIRT1_2 SIRT1 / SIRT2 This compound->SIRT1_2 pRb pRb (Retinoblastoma Protein) MetAP2->pRb Phosphorylates pRb_hypo Hypo-phosphorylation p53 p53 SIRT1_2->p53 Deacetylates p53_acetyl Acetylated p53 Cell_Senescence Endothelial Cell Senescence p53_acetyl->Cell_Senescence Angiogenesis Angiogenesis Cell_Senescence->Angiogenesis pRb_hypo->Cell_Senescence

Caption: this compound's Anti-Angiogenic Mechanism.
Modulation of the AMPK/mTOR Signaling Pathway

In prostate cancer cells, this compound has been shown to activate AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[10] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway.[10][11] The mTOR pathway is a central regulator of cell growth and proliferation, and its inhibition leads to G1 phase cell cycle arrest and the induction of apoptosis.[10] This is achieved by decreasing the protein levels of key cell cycle regulators like cyclin D1 and Cdc25A, and reducing the phosphorylation of Rb.[10][11]

Induction of Apoptosis via Chk2 Activation

Beyond its effects on the AMPK/mTOR axis, this compound also induces DNA damage, leading to the activation of Checkpoint Kinase 2 (Chk2).[10] In the context of this compound treatment, activated Chk2 functions as a pro-apoptotic inducer, further contributing to cancer cell death.[10] Interestingly, this activation is also dependent on AMPK.[10][11] While this compound induces apoptosis, it can simultaneously evoke a cytoprotective autophagy response, which may temper the apoptotic effect.[10][11]

This compound This compound AMPK AMPK This compound->AMPK Autophagy Cytoprotective Autophagy This compound->Autophagy mTOR mTOR Pathway AMPK->mTOR CyclinD1_Axis Cyclin D1-Rb-Cdc25A Axis AMPK->CyclinD1_Axis Chk2 Chk2 AMPK->Chk2 Activates G1_Arrest G1 Cell Cycle Arrest CyclinD1_Axis->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Chk2->Apoptosis Autophagy->Apoptosis Blunts

Caption: AMPK/mTOR and Chk2 Signaling by this compound.
Inhibition of STAT3 Signaling in Drug-Resistant Cancer

In the context of drug-resistant urothelial bladder cancer, this compound has been identified as a novel inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[12] The STAT3 pathway is often overactive in cancer and plays a key role in chemoresistance.[12] this compound's ability to inhibit this pathway makes it a promising candidate for overcoming resistance to conventional chemotherapy agents like doxorubicin and cisplatin.[12][13]

Quantitative Data on Anticancer Activity

The anticancer efficacy of this compound has been quantified in numerous studies using both in vitro cell line models and in vivo animal xenografts.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting cellular processes. IC50 values for this compound have been determined across a wide range of cancer cell lines.

Cell LineCancer TypeIC50 ValueTreatment DurationReference
HUVECEndothelial1.9 µM-[7]
T24Bladder Cancer7.85 µM48 hours[13]
5637Bladder Cancer~1-2 µM96 hours[14]
J82Bladder Cancer9.93 µM48 hours[15]
T24/DOXDoxorubicin-Resistant Bladder Cancer10.69 µM48 hours[13]
T24/CISCisplatin-Resistant Bladder Cancer11.20 µM48 hours[13]
KCC853Renal Cancer~1-2 µM96 hours[14]
MBT-2Bladder Cancer (Murine)26.24 µM48 hours[15]
HepG-2Liver Cancer19.70 µg/mL-[9]
HCT-116Colon Cancer45.48 µg/mL-[9]
MCF-7Breast Cancer52.78 µg/mL-[9]
A-549Lung Cancer28.79 µg/mL-[9]

Note: IC50 values can vary based on the specific assay conditions and treatment durations.

In Vivo Tumor Growth Inhibition

Preclinical studies using mouse models have demonstrated significant tumor growth inhibition following this compound administration.

Cancer ModelTreatment RegimenTumor Growth InhibitionReference
Breast Cancer Xenograft-60% reduction in tumor volume[7]
Urological Tumor Orthotopic Model30 mg/kg, twice daily40-60%[3][6]
Urological Tumor Orthotopic Model120-240 mg/kg, twice daily50-85%[3]
T24 Bladder Tumor Orthotopic Model120 mg/kg83.9%[3]
KCC853 Renal Tumor Orthotopic Model240 mg/kg63.7%[14]
T24/DOX Xenograft40 mg/kg, oral admin.65% reduction in tumor weight[13]
T24/CIS Xenograft40 mg/kg, oral admin.54% reduction in tumor weight[13]

Key Experimental Protocols

The investigation of this compound's properties has relied on a set of standard preclinical cancer research methodologies.

In Vitro Cell Viability (MTT/XTT Assay)
  • Objective: To determine the dose-dependent cytotoxic effect of this compound on cancer cell lines.

  • Methodology:

    • Cells are seeded into 96-well plates at a density of approximately 3,000-5,000 cells per well and allowed to adhere for 24 hours.[14]

    • The growth medium is replaced with a medium containing graded concentrations of this compound (e.g., from 0.66 µM to 84 µM).[14]

    • Cells are incubated with the compound for a specified period, typically ranging from 48 to 96 hours.[13][14]

    • Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT is added to each well.[14]

    • Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

    • After a 4-hour incubation, the formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

    • Cell viability is expressed as a percentage relative to untreated control cells, and IC50 values are calculated using nonlinear regression analysis.[14]

In Vivo Orthotopic Bladder Cancer Xenograft Model
  • Objective: To evaluate the antitumor efficacy of this compound in a clinically relevant animal model.

  • Methodology:

    • Animal Model: Athymic nude mice (e.g., Balb/c nu/nu, 8 weeks old) are used.[3]

    • Tumor Cell Implantation: Mice are anesthetized, and a catheter is inserted into the bladder via the urethra. The bladder wall is pre-conditioned to facilitate tumor cell adhesion. Human bladder cancer cells (e.g., T24) are then instilled into the bladder.

    • Treatment: After allowing several days for the tumor to establish, mice are randomized into treatment and control groups. The treatment group receives this compound, often administered via oral gavage or injection at specified doses (e.g., 30-240 mg/kg, twice daily).[3] The control group receives a vehicle solution.

    • Monitoring: Tumor growth can be monitored non-invasively if using luciferase-expressing cancer cells via bioluminescence imaging. The general health and body weight of the mice are monitored throughout the study.

    • Endpoint Analysis: At the end of the study (e.g., after 2-4 weeks), mice are euthanized. The bladders are excised, and tumor weight and volume are measured.[7][13] Tissues can be processed for further analysis, such as immunohistochemistry (for proliferation markers like Ki-67) or Western blotting.[7][15]

Start In Vitro Screening Cell_Viability Cell Viability Assays (MTT / XTT) Start->Cell_Viability Mechanism_Assays Mechanism of Action Assays (Apoptosis, Cell Cycle, Western Blot) Cell_Viability->Mechanism_Assays In_Vivo In Vivo Xenograft Models Mechanism_Assays->In_Vivo Tumor_Implant Tumor Cell Implantation In_Vivo->Tumor_Implant Treatment This compound Administration Tumor_Implant->Treatment Monitoring Tumor Growth Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, IHC) Monitoring->Endpoint

Caption: General Preclinical Experimental Workflow.

Conclusion and Future Perspectives

Initial preclinical investigations strongly support the repositioning of this compound as a viable anticancer agent. Its ability to concurrently inhibit angiogenesis, disrupt critical oncogenic signaling pathways like mTOR and STAT3, and induce cell cycle arrest and apoptosis provides a strong rationale for its clinical development.[5][10][12] The drug's established safety profile and favorable pharmacokinetics, particularly its concentration in the urinary tract, make it an especially attractive candidate for urological malignancies.[3][6]

Ongoing and future research will be critical to fully elucidate its complex mechanisms, identify predictive biomarkers for patient stratification, and optimize its use in combination therapies.[5][16] Clinical trials are currently underway to evaluate this compound's efficacy, both as a monotherapy and in conjunction with other treatments like immunotherapy, which may pave the way for its integration into standard cancer treatment protocols.[5][16]

References

Nitroxoline's Assault on Bacterial Biofilms: A Technical Guide to Early Disruptive Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance has necessitated a renewed focus on alternative therapeutic strategies, with bacterial biofilms representing a significant clinical challenge. These structured communities of bacteria are notoriously tolerant to conventional antibiotics, contributing to persistent and chronic infections. Nitroxoline, an 8-hydroxyquinoline derivative with a long history as a urinary antiseptic, has emerged as a promising agent with potent anti-biofilm properties. This technical guide delves into the early studies that elucidated the core mechanisms by which this compound disrupts and eradicates bacterial biofilms, providing a comprehensive resource for researchers in the field. The primary mechanism of action for this compound's anti-biofilm activity is the chelation of essential divalent metal cations, particularly iron (Fe²⁺) and zinc (Zn²⁺), which are critical for biofilm formation and stability.[1][2][3]

Quantitative Analysis of this compound's Biofilm Eradication Activity

Early in vitro studies consistently demonstrated this compound's broad-spectrum efficacy against biofilms of various clinically relevant pathogens. The minimum biofilm eradication concentration (MBEC), the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm, has been a key metric in these evaluations.

PathogenStrainThis compound MBEC (µM)Comparator AntibioticComparator MBEC (µM)Reference
Acinetobacter baumanniiATCC 1960646.9Colistin1000[4]
Acinetobacter baumanniiATCC 179446.9 - 93.8Colistin>2000[4]
Methicillin-resistant Staphylococcus aureus (MRSA)MRSA-170793.8Vancomycin1500[4]
Staphylococcus epidermidisATCC 1222831.3--[4]
Pseudomonas aeruginosaMultiple IsolatesSub-MIC concentrations showed up to 80% reduction in biofilm mass--[3]

Core Mechanism: Divalent Cation Chelation and Iron Starvation

The foundational mechanism behind this compound's anti-biofilm activity is its ability to chelate divalent metal cations, which are essential for the structural integrity and metabolic processes within the biofilm.[1][5] Studies have shown that this compound's activity is comparable to EDTA derivatives in its ability to degrade biofilms by sequestering Fe²⁺ and Zn²⁺.[2] The reintroduction of these ions has been shown to restore biofilm formation, confirming their critical role.[2]

This metal chelation leads to a state of iron starvation within the biofilm, a phenomenon substantiated by transcriptomic studies. Treatment of MRSA biofilms with this compound resulted in the rapid upregulation of gene clusters involved in iron acquisition.[4] This response indicates that the bacterial cells are actively trying to compensate for the this compound-induced iron deficiency.

Signaling Pathway: Iron Starvation Response in MRSA

The following diagram illustrates the proposed signaling cascade initiated by this compound in MRSA biofilms, leading to an iron starvation response.

Nitroxoline_Iron_Starvation This compound This compound Chelation Chelation of Extracellular Fe²⁺ This compound->Chelation Iron_Depletion Iron Depletion in Biofilm Matrix Chelation->Iron_Depletion MRSA_Cell MRSA Cell Iron_Depletion->MRSA_Cell  Induces Stress Biofilm_Disruption Biofilm Disruption Iron_Depletion->Biofilm_Disruption Iron_Uptake_Genes Upregulation of Iron Acquisition Genes (sbn, isd, fhu, feo) MRSA_Cell->Iron_Uptake_Genes  Activates  Transcriptional  Response Siderophore Increased Siderophore Production & Transport Iron_Uptake_Genes->Siderophore Siderophore->Biofilm_Disruption Ineffective Compensation

Caption: Proposed mechanism of this compound-induced iron starvation in MRSA biofilms.

Experimental Protocols

Minimum Biofilm Eradication Concentration (MBEC) Assay

This protocol is based on the Calgary Biofilm Device (CBD) method, a high-throughput screening tool.

Workflow Diagram:

MBEC_Workflow start Start step1 Inoculate 96-well plate with bacterial suspension and insert CBD lid with pegs. start->step1 step2 Incubate to allow biofilm formation on pegs. step1->step2 step3 Rinse pegs in saline to remove planktonic cells. step2->step3 step4 Transfer CBD lid to a new 96-well plate containing serial dilutions of this compound. step3->step4 step5 Incubate to challenge the biofilm. step4->step5 step6 Rinse pegs and place in a 'recovery' plate with fresh growth medium. step5->step6 step7 Sonicate pegs to dislodge biofilm bacteria. step6->step7 step8 Plate sonicate and determine viable cell counts (CFU/mL). step7->step8 end Determine MBEC: Lowest concentration with no viable cells. step8->end

Caption: Workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).

Detailed Methodology:

  • Biofilm Formation: A 96-well plate is inoculated with a standardized bacterial suspension. The Calgary Biofilm Device, a lid with 96 pegs, is placed onto the plate, and the assembly is incubated to allow for biofilm formation on the pegs.

  • Removal of Planktonic Cells: The peg lid is removed and rinsed to eliminate non-adherent, planktonic bacteria.

  • Antimicrobial Challenge: The lid is then transferred to a new 96-well plate where each well contains a different concentration of this compound. This plate is incubated for a specified challenge period.

  • Recovery and Disruption: Following the challenge, the pegs are rinsed again and placed into a plate with fresh growth medium. The entire apparatus is sonicated to dislodge the remaining viable bacteria from the pegs into the medium.

  • Quantification: The bacterial suspension from the recovery plate is serially diluted and plated to determine the number of colony-forming units (CFUs). The MBEC is identified as the lowest concentration of this compound that prevents bacterial regrowth from the treated biofilm.

Crystal Violet Biofilm Formation Assay

This method is used to quantify the total biofilm mass.

Methodology:

  • Biofilm Growth: Bacteria are cultured in a 96-well plate and incubated to allow for biofilm formation on the well surfaces.

  • Washing: The planktonic cells are removed by gently washing the wells with a buffer solution, typically phosphate-buffered saline (PBS).

  • Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution.

  • Destaining: After a further washing step to remove excess stain, the crystal violet that has been taken up by the biofilm is solubilized using a solvent such as ethanol or acetic acid.

  • Quantification: The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 600 nm. The absorbance is directly proportional to the amount of biofilm present. Exposure to sub-MICs of this compound has been shown to inhibit de novo biofilm mass synthesis by up to 80% in a concentration-dependent manner.[3]

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis

This technique is employed to quantify the changes in gene expression in response to this compound treatment.

Workflow Diagram:

RTqPCR_Workflow start Start step1 Treat established biofilms with this compound. start->step1 step2 Harvest biofilm cells and extract total RNA. step1->step2 step3 Perform DNase treatment to remove contaminating DNA. step2->step3 step4 Synthesize cDNA from the RNA template using reverse transcriptase. step3->step4 step5 Perform RT-qPCR with primers specific for target genes (e.g., iron acquisition genes) and a housekeeping gene. step4->step5 step6 Analyze amplification data to determine relative gene expression levels. step5->step6 end Quantify fold-change in gene expression compared to untreated controls. step6->end

Caption: Workflow for Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR).

Methodology:

  • RNA Extraction: Biofilms are grown and then treated with this compound for a specific duration. Total RNA is then extracted from the bacterial cells.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

  • qPCR Amplification: The cDNA is used as a template in a qPCR reaction with primers designed to amplify specific genes of interest (e.g., iron uptake genes) and a reference (housekeeping) gene.

  • Data Analysis: The relative expression of the target genes is calculated by comparing the amplification levels in the this compound-treated samples to those in untreated controls, after normalization to the reference gene. For example, this compound treatment has been shown to up-regulate sbnC (siderophore biosynthesis) 67.8-fold and genes for ferrichrome ABC transporters up to 86.2-fold in MRSA biofilms after 2 hours.[4]

Conclusion

Early research has firmly established this compound as a potent agent for the disruption and eradication of bacterial biofilms. Its mechanism of action, centered on the chelation of essential metal ions and the subsequent induction of an iron starvation response, provides a clear rationale for its efficacy. The quantitative data from MBEC assays and the detailed insights from gene expression studies underscore its potential as a valuable therapeutic option for biofilm-associated infections. The experimental protocols outlined in this guide provide a foundation for further research into the anti-biofilm properties of this compound and its derivatives, paving the way for the development of novel treatment strategies to combat these persistent and challenging infections.

References

Methodological & Application

Application Notes: Nitroxoline in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitroxoline is an established oral antibiotic primarily used for treating urinary tract infections (UTIs).[1][2] Recently, it has garnered significant attention for its potential as a repurposed drug in oncology and for combating multidrug-resistant pathogens.[3][4][5] Its multifaceted mechanism of action, which includes the chelation of metal ions, inhibition of key enzymes in angiogenesis and metastasis, and disruption of bacterial biofilms, makes it a compelling candidate for further investigation.[6][7][8][9] In vivo animal models are crucial for elucidating its therapeutic efficacy, pharmacokinetics, and safety profile across these diverse applications. These notes provide an overview of the common animal models and protocols used to evaluate this compound's potential.

Key Applications in Animal Models:

  • Oncology: this compound has demonstrated significant anti-tumor activity in various murine models. Its primary mechanisms in cancer are the inhibition of angiogenesis (new blood vessel formation) and metastasis.[4][7] Studies have shown its effectiveness in reducing tumor volume and growth in models of bladder, breast, renal, and glioma cancers.[10][11][12] It has been identified as a dual inhibitor of type 2 methionine aminopeptidase (MetAP2) and SIRT1, both of which are critical for endothelial cell proliferation and tumor progression.[4][12]

  • Antimicrobial Research: Beyond its traditional use in UTIs, this compound is being evaluated against a range of multidrug-resistant bacteria.[5][13] Animal models of sepsis, thigh infections, and abdominal infections have been used to demonstrate its systemic antibacterial efficacy, particularly for novel derivatives with improved pharmacokinetic properties.[14] Its ability to disrupt bacterial outer membranes by chelating divalent cations like Ca2+ and Zn2+ is a key aspect of its broad-spectrum activity.[9][14]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from various in vivo studies using this compound in animal models.

Table 1: Anti-Cancer Efficacy of this compound in Murine Models

Cancer TypeAnimal ModelCell Line/Tumor TypeThis compound Dosage & RouteTreatment DurationKey Quantitative FindingsCitations
Bladder CancerOrthotopic Xenograft (Nude Mice)563730-120 mg/kg, p.o., BID2 weeksDose-dependent tumor growth inhibition (up to 60.3% at 120 mg/kg).[10]
Bladder CancerOrthotopic Xenograft (Nude Mice)T2430-120 mg/kg, p.o., BID2 weeksDose-dependent tumor growth inhibition (up to 63.8% at 120 mg/kg).[10]
Bladder CancerSubcutaneous Xenograft (Nude Mice)T24/DOX (Doxorubicin-resistant)40 mg/kg, p.o., QD2 weeksTumor weight reduced from 0.272g (vehicle) to 0.095g.[15]
Bladder CancerSubcutaneous Xenograft (Nude Mice)T24/CIS (Cisplatin-resistant)40 mg/kg, p.o., QD2 weeksTumor weight reduced from 0.420g (vehicle) to 0.192g.[15]
Breast CancerSubcutaneous Xenograft (Nude Mice)MDA-MB-231Injections (dose not specified)30 days (every other day)~60% reduction in tumor volume.[6][12]
Renal CancerOrthotopic Xenograft (Nude Mice)KCC85360-240 mg/kg, p.o., BID2 weeksTumor growth inhibition of 47.5% (60 mg/kg), 51.4% (120 mg/kg), and 63.7% (240 mg/kg).[10]
GliomaGenetically Engineered Mouse Model (PTEN/KRAS)Spontaneous GliomaNot specified14 daysTumor volumes doubled in control mice, while no increase was observed in this compound-treated mice.[11]
FibrosarcomaSubcutaneous Model (C57Bl/6 Mice)LPB20 mg/kg, p.o., QD21 daysSignificantly abrogated tumor growth.[7]

p.o. = oral administration; BID = twice a day; QD = once a day

Table 2: Anti-Microbial Efficacy of this compound in Murine Models

Infection TypeAnimal ModelPathogenThis compound Dosage & RouteTreatment DurationKey Quantitative FindingsCitations
Urinary Tract Infection (UTI)ICR MiceE. coli (EC1864)10 mg/kg, p.o.Not specifiedReduced bacterial load in urine and bladder.[14]
Urinary Tract Infection (UTI)Mouse ModelCarbapenem-resistant E. coliNot specified (combination therapy)Not specifiedCombined with meropenem, reduced urine bacterial load by 3.076 log10 CFU/mL.[9]
SepsisICR MiceE. coli (EC1864)10 mg/kg, p.o., BID (derivatives)3 daysThis compound alone had no protective effect; derivatives improved survival to 66.7-83.3%.[14]
Thigh InfectionICR MiceE. coli (EC1864)10 mg/kg, p.o. (derivatives)Not specifiedDerivatives exhibited better therapeutic effects than this compound.[14]
Mild Abdominal InfectionICR MiceE. coli (EC1864)10 mg/kg, p.o. (derivatives)Not specifiedDerivatives showed enhanced reduction in bacterial loads in blood and organs.[14]

p.o. = oral administration; BID = twice a day

Experimental Protocols

Protocol 1: Orthotopic Bladder Cancer Xenograft Model

This protocol is adapted from studies evaluating this compound's efficacy against urological tumors.[10][15]

Objective: To establish and treat an orthotopic bladder tumor in immunodeficient mice to mimic human bladder cancer and assess the therapeutic effect of this compound.

Materials:

  • Nude mice (e.g., BALB/c nude), 6-8 weeks old.

  • Human bladder cancer cells (e.g., T24, 5637), luciferase-expressing if bioluminescence imaging is used.

  • Matrigel.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Anesthesia (e.g., isoflurane).

  • Surgical tools, 30-gauge needle.

  • This compound, vehicle control (e.g., PBS).

  • Oral gavage needles.

  • Bioluminescence imaging system (for luciferase-tagged cells).

  • Calipers.

Procedure:

  • Cell Preparation: Culture bladder cancer cells to ~80% confluency. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL. Keep on ice.

  • Animal Preparation & Anesthesia: Anesthetize the mouse using isoflurane. Place the mouse in a supine position and sterilize the lower abdomen.

  • Surgical Procedure: Make a small midline incision in the lower abdomen to expose the bladder.

  • Cell Implantation: Using a 30-gauge needle, carefully inject 10-20 µL of the cell suspension (1-2 x 10^6 cells) into the bladder wall. A successful injection is often confirmed by the appearance of a small bleb.

  • Closure: Suture the abdominal wall and close the skin with wound clips. Allow the animal to recover on a warming pad.

  • Tumor Growth Monitoring: If using luciferase-tagged cells, monitor tumor growth via bioluminescence imaging weekly.

  • Treatment Initiation: Once tumors are established (e.g., after 7-10 days), randomize mice into treatment groups (vehicle control, this compound).

  • Drug Administration: Administer this compound or vehicle control via oral gavage at the desired concentration and schedule (e.g., 40 mg/kg, once daily).[15] Monitor body weight and general health status throughout the study.

  • Endpoint Analysis: After the treatment period (e.g., 2-3 weeks), euthanize the mice. Excise the bladder and tumor, weigh them, and fix in formalin for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis).

Protocol 2: Murine Urinary Tract Infection (UTI) Model

This protocol is based on methods used to assess the antimicrobial efficacy of this compound and its derivatives.[9][14]

Objective: To establish a UTI in mice to evaluate the in vivo bactericidal activity of this compound.

Materials:

  • Female mice (e.g., ICR or C57BL/6), 6-8 weeks old.

  • Uropathogenic E. coli (UPEC) strain.

  • LB broth or similar bacterial culture medium.

  • Anesthesia (e.g., ketamine/xylazine).

  • Sterile soft polyethylene catheter.

  • This compound, vehicle control (e.g., PBS).

  • Oral gavage needles.

  • Sterile saline.

Procedure:

  • Bacterial Culture: Grow the UPEC strain overnight in LB broth at 37°C. Centrifuge the culture, wash the pellet with sterile PBS, and resuspend to a desired concentration (e.g., 1-2 x 10^8 CFU/mL).

  • Animal Preparation & Anesthesia: Anesthetize the mouse.

  • Transurethral Inoculation: Gently insert a sterile, lubricated catheter through the urethra into the bladder. Instill 50 µL of the bacterial suspension directly into the bladder. Retain the catheter for a few minutes to ensure the suspension remains in the bladder.

  • Infection Establishment: House the mice with free access to food and water. The infection is typically established within 24-48 hours.

  • Treatment Initiation: Randomize mice into treatment groups.

  • Drug Administration: Administer this compound or vehicle control via oral gavage. A typical dose might be 10 mg/kg, administered once or twice daily.[14]

  • Endpoint Analysis: At a set time post-treatment (e.g., 24-48 hours after the final dose), euthanize the mice.

  • Bacterial Load Quantification: Aseptically remove the bladder and kidneys. Homogenize the tissues in sterile saline. Perform serial dilutions of the homogenates and plate on agar plates (e.g., MacConkey agar). Incubate overnight at 37°C and count the colonies to determine the CFU/g of tissue. Urine can also be collected for CFU/mL quantification.

Visualizations: Workflows and Signaling Pathways

experimental_workflow_bladder_cancer cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treat Phase 3: Treatment & Analysis CellCulture Culture Bladder Cancer Cells CellPrep Prepare Cell Suspension (1:1 with Matrigel) CellCulture->CellPrep Anesthesia Anesthetize Nude Mouse CellPrep->Anesthesia Implantation Surgically Implant Cells into Bladder Wall Anesthesia->Implantation TumorGrowth Monitor Tumor Growth (e.g., Bioluminescence) Implantation->TumorGrowth Randomize Randomize Mice into Control & this compound Groups TumorGrowth->Randomize Treatment Administer Treatment (e.g., Oral Gavage) Randomize->Treatment Euthanasia Euthanize & Excise Tumor Treatment->Euthanasia Analysis Endpoint Analysis (Weight, Histology) Euthanasia->Analysis

Caption: Workflow for an orthotopic bladder cancer mouse model.

nitroxoline_anti_angiogenesis_pathway This compound This compound MetAP2 Methionine Aminopeptidase 2 (MetAP2) This compound->MetAP2 Inhibits EndothelialProlif Endothelial Cell Proliferation & Survival MetAP2->EndothelialProlif Promotes Angiogenesis Angiogenesis (New Blood Vessel Formation) EndothelialProlif->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Supports

Caption: this compound's anti-angiogenic mechanism via MetAP2 inhibition.

nitroxoline_antimicrobial_mechanism This compound This compound Ions Divalent Metal Ions (e.g., Zn²⁺, Ca²⁺) This compound->Ions Chelates Membrane Bacterial Outer Membrane Integrity This compound->Membrane Destabilizes via Ion Chelation Disruption Membrane Disruption & Permeability Increase Ions->Membrane Stabilizes Death Bacterial Cell Death Disruption->Death

Caption: this compound's antimicrobial action via metal ion chelation.

References

Application Notes and Protocols: Using Nitroxoline in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxoline is a quinoline derivative antibiotic that has been used for several decades, primarily for the treatment and prophylaxis of uncomplicated urinary tract infections (UTIs).[1][2] Its renewed interest stems from its broad-spectrum activity against various uropathogens, including multidrug-resistant (MDR) strains, and its unique mechanism of action.[3] this compound's efficacy is attributed to its ability to chelate divalent metal ions, which are essential for bacterial enzymatic processes, thereby inhibiting bacterial growth and biofilm formation.[4] These application notes provide detailed protocols and data for the use of this compound in antimicrobial susceptibility testing (AST).

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Uropathogens
Bacterial SpeciesNumber of IsolatesMIC50 (mg/L)MIC90 (mg/L)MIC Range (mg/L)Susceptibility Rate (%)Reference
Escherichia coli229481-4100[5]
Escherichia coli499--1-8100[6]
Klebsiella pneumoniae-832-83.3[5]
Proteus mirabilis-816-100[5]
Acinetobacter baumannii34221-4100[5]
Enterobacter cloacae-816-95[5]
Pseudomonas aeruginosa-3664-23.81[5]
Enterococcus faecalis-12-100[5]
Enterococcus faecium-24-100[5]
Staphylococcus aureus-88-100[5]
Staphylococcus epidermidis-816-100[5]

Note: The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has set a clinical breakpoint for this compound against E. coli in uncomplicated UTIs at ≤16 mg/L for susceptible and >16 mg/L for resistant strains.[2][5][7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) and EUCAST guidelines.[5][8]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile water

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial isolates

  • 0.5 McFarland turbidity standard

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound powder in DMSO to create a high-concentration stock solution. Further dilute in sterile water to achieve the desired starting concentration for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth.

  • Inoculum Preparation: From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB to obtain a range of concentrations (e.g., 0.5 to 256 mg/L).[5]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control well (MHB with inoculum, no this compound) and a negative control well (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined after the MIC test.[5]

Materials:

  • MIC plate from the previous experiment

  • Luria-Bertani (LB) agar plates or other suitable agar

  • 0.85% NaCl solution (sterile saline)

Procedure:

  • Subculturing: From the wells of the MIC plate showing no visible growth, take a 100 µL aliquot.

  • Washing (Optional but Recommended): To minimize antibiotic carryover, wash the cells by centrifuging the aliquot, removing the supernatant, and resuspending the pellet in 1 mL of sterile saline. Repeat this washing step twice.[5]

  • Plating: Spread the 100 µL of the washed or unwashed cell suspension onto an LB agar plate.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Determination: Count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Time-Kill Curve Assay

This assay provides information on the pharmacodynamics of this compound.[5]

Materials:

  • This compound

  • Bacterial isolate

  • LB broth or other suitable broth

  • Shaking incubator (37°C)

  • Sterile saline

  • LB agar plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this in 25 mL of LB medium to a final concentration of approximately 10^6 CFU/mL.[5]

  • Exposure to this compound: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) to the bacterial cultures. Include a growth control without any antibiotic.

  • Time-Point Sampling: Incubate the cultures at 37°C with shaking. At specific time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw aliquots (1 mL).[5]

  • Viable Count: Wash the cells and perform serial dilutions of each aliquot in sterile saline. Plate 100 µL of each dilution onto LB agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 24 hours and then count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_time_kill Time-Kill Assay prep_this compound Prepare this compound Stock Solution serial_dilution Serial Dilution of this compound in 96-well plate prep_this compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate wells with bacterial suspension prep_inoculum->inoculation time_kill_setup Set up cultures with varying this compound conc. (e.g., 0.5x to 4x MIC) prep_inoculum->time_kill_setup serial_dilution->inoculation incubation_mic Incubate at 37°C for 18-24h inoculation->incubation_mic read_mic Determine MIC (lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from clear MIC wells read_mic->subculture read_mic->time_kill_setup MIC value informs Time-Kill concentrations plate_mbc Plate on Agar subculture->plate_mbc incubation_mbc Incubate at 37°C for 24h plate_mbc->incubation_mbc read_mbc Determine MBC (≥99.9% killing) incubation_mbc->read_mbc time_sampling Sample at multiple time points (0-24h) time_kill_setup->time_sampling plate_time_kill Plate serial dilutions time_sampling->plate_time_kill incubation_time_kill Incubate at 37°C for 24h plate_time_kill->incubation_time_kill plot_curve Plot log10 CFU/mL vs. Time incubation_time_kill->plot_curve

Antimicrobial Susceptibility Testing Workflow for this compound.

mechanism_of_action cluster_effects Downstream Effects This compound This compound chelation Chelation This compound->chelation metal_ions Divalent Metal Ions (e.g., Fe²⁺, Zn²⁺, Mg²⁺, Mn²⁺) metal_ions->chelation enzyme_inhibition Inhibition of Metalloenzymes (e.g., RNA Polymerase) chelation->enzyme_inhibition biofilm_formation Inhibition of Biofilm Formation chelation->biofilm_formation quorum_sensing Disruption of Quorum Sensing chelation->quorum_sensing dna_synthesis Impaired DNA Synthesis enzyme_inhibition->dna_synthesis bacterial_growth Inhibition of Bacterial Growth (Bacteriostatic/Bactericidal) dna_synthesis->bacterial_growth biofilm_formation->bacterial_growth quorum_sensing->bacterial_growth

Mechanism of Action of this compound in Bacteria.

Mechanism of Action

This compound's primary antimicrobial mechanism involves the chelation of essential divalent metal ions such as iron, zinc, magnesium, and manganese.[4] These ions are critical cofactors for various bacterial enzymes, including RNA polymerase.[7][9] By sequestering these metal ions, this compound disrupts vital cellular processes:

  • Enzyme Inhibition: The deprivation of essential metal cofactors leads to the inhibition of key metalloenzymes, impairing processes like DNA synthesis and replication.

  • Inhibition of Biofilm Formation: Metal ions are crucial for the integrity and development of bacterial biofilms. This compound's chelating activity interferes with biofilm matrix formation.

  • Disruption of Quorum Sensing: Quorum sensing, a bacterial communication system that regulates virulence and biofilm formation, can also be disrupted by the alteration of the cellular metallic ion pool.[4]

While the primary mode of action is considered bacteriostatic for many organisms, this compound has demonstrated bactericidal activity against specific species, such as A. baumannii.[1] In the context of cancer cells, this compound has been shown to induce apoptosis through the activation of the AMPK signaling pathway and inhibition of the mTOR pathway.[10][11] While not a direct antimicrobial pathway, this highlights its ability to interfere with fundamental cellular signaling processes.

Conclusion

This compound demonstrates significant in vitro activity against a broad range of uropathogens, including those with multidrug resistance. The standardized protocols provided in these application notes for MIC, MBC, and time-kill assays will enable researchers to accurately assess the susceptibility of clinical isolates to this compound. Understanding its metal-chelating mechanism of action is key to exploring its full potential as a valuable therapeutic agent in an era of increasing antimicrobial resistance.

References

Application Notes and Protocols for Nitroxoline in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxoline, an antibiotic traditionally used for urinary tract infections, has garnered significant attention for its potential as a repurposed anticancer agent.[1][2] Its multifaceted mechanism of action, which includes metal ion chelation, inhibition of key enzymes involved in tumor progression, and modulation of critical signaling pathways, makes it a compelling candidate for oncological research.[3][4] These application notes provide a comprehensive overview of this compound's effects on various cancer cell lines, supported by quantitative data and detailed experimental protocols to facilitate further investigation into its therapeutic potential.

Mechanism of Action

This compound exerts its anticancer effects through several interconnected mechanisms. A primary mode of action is its ability to chelate divalent metal ions such as Zn2+ and Fe2+, which are crucial for the activity of various enzymes essential for tumor growth and survival.[3] Key molecular targets of this compound include:

  • Methionine Aminopeptidase 2 (MetAP2): Inhibition of MetAP2 by this compound has been shown to suppress angiogenesis, a critical process for tumor growth and metastasis.[1][3]

  • Sirtuins (SIRT1 and SIRT2): this compound inhibits SIRT1 and SIRT2, leading to increased acetylation of p53, which can induce senescence in cancer cells.[1][4]

  • Cathepsin B: By inhibiting cathepsin B, this compound can impair the degradation of the extracellular matrix, thereby blocking cancer cell migration and invasion.[3][4]

  • STAT3 Signaling: this compound has been identified as a novel STAT3 signaling inhibitor, which can trigger cell cycle arrest and apoptosis in drug-resistant cancer cells.[5]

  • AMPK/mTOR Pathway: this compound can induce the activation of AMPK, which in turn inhibits the mTOR signaling pathway, leading to G1 cell cycle arrest and apoptosis.[6][7]

  • Epithelial-Mesenchymal Transition (EMT): It has been shown to suppress metastasis in bladder cancer through the EGR1/circNDRG1/miR-520h/smad7/EMT signaling pathway.[8]

Quantitative Data Summary

The efficacy of this compound varies across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in various studies.

Cancer TypeCell LineIC50 (µM)Incubation TimeReference
Bladder CancerT247.8548 h[5]
T24/DOX (Doxorubicin-resistant)10.6948 h[5]
T24/CIS (Cisplatin-resistant)11.2048 h[5]
5637~2-4 fold lower than HUVEC96 h[9]
J829.9348 h[10]
MBT-226.2448 h[10]
Prostate CancerLNCaPNot specified, significant viability inhibition48 h[11]
DU145Not specified, significant viability inhibition48 h[11]
PC3Not specified, significant viability inhibition48 h[11]
Pancreatic CancerPANC-1Cytotoxic effect observedNot specified[12]
LeukemiaHL60Cytotoxic effect observedNot specified[12]
LymphomaDHL-4Cytotoxic effect observedNot specified[12]
Ovarian CancerA2780Cytotoxic effect observedNot specified[12]

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the anticancer effects of this compound on a chosen cancer cell line.

experimental_workflow Experimental Workflow for this compound Cancer Cell Line Studies cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_assays 3. Cellular Assays cluster_molecular 4. Molecular Analysis cluster_data 5. Data Analysis cell_culture Cancer Cell Line Culture treatment Treat cells with varying concentrations of this compound cell_culture->treatment nitroxoline_prep This compound Stock Solution Preparation nitroxoline_prep->treatment viability Cell Viability Assay (MTT/XTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot Western Blotting protein_extraction->western_blot western_blot->data_analysis

Figure 1. A generalized workflow for investigating the effects of this compound on cancer cell lines.

Key Signaling Pathways Modulated by this compound

This compound impacts multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The diagram below summarizes the key pathways affected by this compound.

signaling_pathways Key Signaling Pathways Modulated by this compound cluster_targets Direct Targets cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes This compound This compound MetAP2 MetAP2 This compound->MetAP2 inhibits SIRT1_2 SIRT1/2 This compound->SIRT1_2 inhibits CathepsinB Cathepsin B This compound->CathepsinB inhibits MetalIons Zn2+, Fe2+ Chelation This compound->MetalIons induces STAT3 STAT3 Signaling This compound->STAT3 inhibits AMPK AMPK This compound->AMPK activates EMT EMT Pathway This compound->EMT inhibits Angiogenesis ↓ Angiogenesis MetAP2->Angiogenesis p53 p53 Acetylation SIRT1_2->p53 Invasion ↓ Invasion & Metastasis CathepsinB->Invasion CellCycleArrest ↑ G1/G0 Cell Cycle Arrest STAT3->CellCycleArrest Apoptosis ↑ Apoptosis STAT3->Apoptosis mTOR mTOR AMPK->mTOR inhibits mTOR->CellCycleArrest mTOR->Apoptosis EMT->Invasion Senescence ↑ Senescence p53->Senescence

Figure 2. An overview of the primary molecular targets and signaling pathways affected by this compound in cancer cells.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to assess the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a study on pancreatic cancer cell lines.[12]

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound from the stock solution in a complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is a general procedure for detecting apoptosis by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS (Phosphate Buffered Saline)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treating cells with this compound for the desired time (e.g., 24 or 48 hours), harvest both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines a standard method for analyzing cell cycle distribution.[8][13]

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest cells after this compound treatment. Wash once with PBS and then fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Rehydration and Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The data will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This protocol provides a general framework for analyzing protein expression in key signaling pathways affected by this compound.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-STAT3, STAT3, p-AMPK, AMPK, p-mTOR, mTOR, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells in protein lysis buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (at a pre-optimized dilution) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Conclusion

This compound presents a promising avenue for cancer therapy due to its diverse mechanisms of action and efficacy against a range of cancer cell lines. The provided data and protocols offer a solid foundation for researchers to explore its anticancer properties further. Future studies should focus on elucidating its in vivo efficacy, optimizing dosing strategies, and exploring potential combination therapies to enhance its therapeutic index.

References

Application Notes: Evaluating the Anti-Biofilm Efficacy of Nitroxoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitroxoline is an 8-hydroxyquinoline antibiotic that has been historically used for treating urinary tract infections.[1] Recent research has repurposed this compound as a promising agent against drug-resistant pathogens and, notably, for its ability to combat bacterial biofilms.[1][2] Biofilms are structured communities of bacteria encased in a self-produced protective matrix, which renders them highly tolerant to conventional antibiotics.[3] this compound's primary mechanism of anti-biofilm activity involves the chelation of essential divalent metal cations, particularly iron (Fe²⁺) and zinc (Zn²⁺).[4][5][6] This sequestration disrupts key enzymatic processes, interferes with biofilm matrix stability, and induces a state of iron starvation in the bacterial cells, ultimately inhibiting biofilm formation and eradicating established biofilms.[3][6]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to quantitatively and qualitatively assess the effects of this compound on biofilm formation and viability across various bacterial species.

Mechanism of Action

This compound's efficacy against biofilms stems from its function as a potent metal chelator.[1] By binding to and sequestering Fe²⁺ and Zn²⁺ ions, it disrupts the integrity of the biofilm matrix and inhibits metal-dependent enzymes crucial for bacterial survival and growth.[5][6] Transcriptomic studies on methicillin-resistant Staphylococcus aureus (MRSA) biofilms treated with this compound revealed a rapid upregulation of gene clusters involved in iron acquisition (sbn, isd, feo).[3] This indicates that this compound induces a significant iron starvation response, which is a key aspect of its biofilm-eradicating activity.[3] This mechanism makes it effective against a broad spectrum of pathogens, including MRSA, Pseudomonas aeruginosa, and multidrug-resistant Acinetobacter baumannii.[3][4]

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound against various pathogenic bacteria, presenting its Minimum Inhibitory Concentration (MIC) against planktonic cells and its Minimum Biofilm Eradication Concentration (MBEC).

Bacterial StrainThis compound MIC (µM)This compound MBEC (µM)Reference AntibioticReference MBEC (µM)
A. baumannii 196066.2546.9Colistin1000
A. baumannii 1794-46.9Colistin>4000
MRSA 1707-93.8Vancomycin1500
S. epidermidis 12228-31.3--

Data sourced from references[3][7].

Experimental Protocols & Visualizations

The following section provides detailed protocols for core assays used to test this compound's effect on biofilms, accompanied by diagrams illustrating the workflows and underlying mechanisms.

Protocol 1: Quantification of Biofilm Inhibition/Eradication using Crystal Violet

This assay quantifies the total biofilm biomass attached to a surface. It can be adapted to measure either the inhibition of new biofilm formation or the eradication of pre-formed biofilms.

Materials:

  • 96-well flat-bottom microtiter plates[8]

  • Bacterial culture in appropriate growth medium (e.g., Tryptic Soy Broth)

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution[9]

  • 30% Acetic Acid or 95% Ethanol[8]

  • Plate reader (absorbance at ~570-595 nm)

Procedure:

A) Inhibition of Biofilm Formation:

  • Prepare a 1:100 dilution of an overnight bacterial culture in fresh growth medium.[8]

  • Dispense 100 µL of the diluted culture into the wells of a 96-well plate.

  • Add 100 µL of medium containing serial dilutions of this compound to the wells. Include vehicle controls (DMSO) and medium-only controls.

  • Cover the plate and incubate under static conditions for 24-48 hours at 37°C.[8]

  • Proceed to the Staining Step (below).

B) Eradication of Pre-formed Biofilm:

  • Grow biofilms by dispensing 200 µL of a 1:100 diluted overnight culture into wells and incubating for 24 hours at 37°C.

  • Carefully discard the planktonic culture and gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[10]

  • Add 200 µL of fresh medium containing serial dilutions of this compound to the wells with the established biofilms.

  • Incubate for an additional 24 hours at 37°C.

  • Proceed to the Staining Step.

Staining Step:

  • Discard the medium from all wells and wash the plate twice with PBS.[10]

  • Invert the plate and tap firmly on a paper towel to remove excess liquid.[8]

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[8][10]

  • Remove the crystal violet solution and wash the plate thoroughly with water until the runoff is clear.[8]

  • Dry the plate completely.

  • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 10-15 minutes.[8]

  • Transfer 125 µL of the solubilized solution to a new flat-bottom plate.

  • Measure the absorbance at 570-595 nm using a plate reader. The absorbance is directly proportional to the biofilm biomass.

G cluster_prep Phase 1: Biofilm Culture cluster_treatment Phase 2: this compound Treatment cluster_staining Phase 3: Quantification prep_culture Prepare 1:100 dilution of overnight bacterial culture plate_culture Dispense culture into 96-well plate prep_culture->plate_culture prep_culture->plate_culture add_this compound Add this compound dilutions plate_culture->add_this compound incubate Incubate for 24-48h at 37°C add_this compound->incubate add_this compound->incubate wash1 Wash wells with PBS incubate->wash1 stain Stain with 0.1% Crystal Violet wash1->stain wash1->stain wash2 Wash to remove excess stain stain->wash2 stain->wash2 solubilize Solubilize dye with 30% Acetic Acid wash2->solubilize wash2->solubilize read Measure Absorbance (570-595 nm) solubilize->read solubilize->read

Caption: Workflow for Crystal Violet Biofilm Assay.
Protocol 2: Determination of Biofilm Cell Viability via Colony Forming Unit (CFU) Counting

This protocol determines the number of viable bacterial cells within a biofilm after treatment with this compound, providing a measure of its bactericidal activity.

Materials:

  • Biofilms grown and treated in 96-well plates (as in Protocol 1B)

  • PBS

  • Microcentrifuge tubes

  • Sonicator or vortexer with tube holder

  • Agar plates for bacterial growth

  • Serial dilution supplies (tubes, buffer)

Procedure:

  • Following treatment with this compound, discard the supernatant and wash the biofilms twice with PBS.

  • Add 200 µL of fresh PBS to each well.

  • Dislodge the biofilm from the surface by vigorous pipetting, followed by sonication for 5-10 minutes or vigorous vortexing to ensure the biofilm is fully dispersed and bacterial clumps are broken up.[6]

  • Perform serial ten-fold dilutions of the resulting bacterial suspension in PBS.

  • Plate 100 µL of appropriate dilutions onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the colonies on the plates to determine the number of Colony Forming Units per milliliter (CFU/mL).

  • Compare the CFU counts from this compound-treated biofilms to untreated controls to calculate the log reduction in viable cells.[7][11]

Protocol 3: Microscopic Analysis of Biofilm Structure

Confocal Laser Scanning Microscopy (CLSM) allows for the visualization of biofilm architecture and cell viability in situ.

Materials:

  • Biofilms grown on microscopy-grade surfaces (e.g., glass-bottom dishes)

  • This compound solution

  • Fluorescent stains (e.g., Acridine Orange for general structure, or LIVE/DEAD BacLight Viability Kits)[11][12]

  • Confocal microscope

Procedure:

  • Grow and treat biofilms with this compound directly on a suitable imaging surface as previously described.

  • After treatment, gently wash the biofilm with PBS.

  • Stain the biofilm according to the manufacturer's protocol for the chosen fluorescent dye (e.g., LIVE/DEAD staining).

  • Mount the sample on the confocal microscope stage.

  • Acquire z-stack images to visualize the three-dimensional structure of the biofilm.[12]

  • Analyze the images to assess changes in biofilm thickness, surface coverage, and the ratio of live to dead cells in response to this compound treatment. Studies have shown that sub-inhibitory concentrations of this compound can lead to less compact, reticulate biofilm structures.[6][11][12]

This compound's Mechanism of Action: Iron Starvation Pathway

This compound's primary anti-biofilm mechanism involves inducing iron starvation. By chelating extracellular and surface-bound iron, it deprives the bacterial community of this essential nutrient, triggering a compensatory upregulation of iron acquisition systems.

G This compound This compound chelation Chelation of Divalent Cations (Fe²⁺, Zn²⁺) This compound->chelation Induces starvation Cellular Iron Starvation chelation->starvation upregulation Upregulation of Iron Acquisition Genes starvation->upregulation disruption Biofilm Disruption & Growth Inhibition starvation->disruption genes isdB, sbnC, feoB, etc. upregulation->genes

Caption: this compound-induced iron starvation pathway in bacteria.

References

Nitroxoline: Application Notes and Protocols for Determining Anti-Angiogenic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxoline, an antibiotic traditionally used for urinary tract infections, has emerged as a potent anti-angiogenic agent, showing promise in cancer therapy.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] this compound exerts its anti-angiogenic effects primarily through the inhibition of type 2 methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1), which are key regulators of endothelial cell function.[3][4] This document provides detailed application notes and protocols for a range of in vitro and in vivo assays to determine and quantify the anti-angiogenic properties of this compound.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound in various anti-angiogenesis assays.

Table 1: In Vitro Inhibition of Endothelial Cell Functions by this compound

AssayCell LineParameterThis compound ConcentrationResultReference
MetAP2 Activity Assay-IC₅₀54.8 nM95% CI = 22.6 to 132.8 nM[1]
HUVEC ProliferationHUVECIC₅₀1.9 µM95% CI = 1.54 to 2.39 µM[1]
Tube FormationHUVECInhibition5 and 10 µMDose-dependent inhibition[3]
Tube FormationHMEC-1Inhibition10 µMReduced tube formation[5]
Tube FormationSVEC4-10Inhibition10 µMReduced tube formation[5]

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Efficacy of this compound

AssayAnimal ModelTreatmentOutcomeResultReference
Breast Cancer XenograftNude Mice60 mg/kg this compound (i.p. every other day)Tumor Volume Reduction60% reduction compared to vehicle[1]
Bladder Cancer XenograftOrthotopic Mouse ModelThis compoundInhibition of Tumor GrowthStatistically significant inhibition[1]
Matrigel Plug AssayMiceThis compoundMicrovessel DensityReduced microvessel density[3]

Signaling Pathway of this compound's Anti-Angiogenic Action

This compound's mechanism of action involves the inhibition of MetAP2 and SIRT1, leading to downstream effects on the p53 signaling pathway, which in turn inhibits endothelial cell proliferation and tube formation.

Nitroxoline_Pathway This compound This compound MetAP2 MetAP2 This compound->MetAP2 Inhibits SIRT1 SIRT1 This compound->SIRT1 Inhibits Endothelial_Cell Endothelial Cell Proliferation & Tube Formation This compound->Endothelial_Cell Directly Inhibits MetAP2->Endothelial_Cell Promotes p53_acetylation Increased p53 Acetylation SIRT1->p53_acetylation Leads to p53_acetylation->Endothelial_Cell Inhibits

Caption: this compound inhibits MetAP2 and SIRT1, leading to reduced angiogenesis.

Experimental Protocols

Endothelial Cell Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of endothelial cells by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • This compound

  • [³H]-Thymidine

  • Trypsin-EDTA

  • Scintillation fluid and counter

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control for 24 hours.

  • Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 16-18 hours.

  • Wash the cells twice with ice-cold PBS.

  • Add 100 µL of 10% trichloroacetic acid (TCA) to each well and incubate for 30 minutes at 4°C to precipitate the DNA.

  • Wash the wells twice with 5% TCA.

  • Solubilize the precipitated DNA by adding 100 µL of 0.1 M NaOH to each well.

  • Transfer the contents of each well to a scintillation vial containing scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.[3][6]

Materials:

  • HUVECs

  • Matrigel (or other basement membrane extract)

  • 96-well plate

  • This compound

  • Calcein-AM (for visualization)

  • Fluorescence microscope

Protocol:

  • Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Seed HUVECs (2 x 10⁴ cells per well) onto the Matrigel-coated wells.[3]

  • Treat the cells with this compound (e.g., 5 and 10 µM) or vehicle control.[3]

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 16-18 hours.[3]

  • Carefully wash the cells with PBS.

  • Add Calcein-AM solution (2 µM in PBS) to each well and incubate for 30 minutes at 37°C.[3]

  • Wash the cells again with PBS.

  • Visualize the fluorescently labeled endothelial cell tubes using a fluorescence microscope.

  • Quantify tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

Tube_Formation_Workflow A Coat 96-well plate with Matrigel B Seed HUVECs A->B C Treat with this compound or Vehicle B->C D Incubate (16-18h) C->D E Stain with Calcein-AM D->E F Visualize & Quantify Tube Formation E->F

Caption: Workflow for the endothelial cell tube formation assay.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of this compound on the migration of endothelial or cancer cells, another crucial aspect of angiogenesis and metastasis.

Materials:

  • Endothelial or cancer cells (e.g., bladder cancer cell lines)

  • 6-well plate

  • Pipette tip (p200) or cell scraper

  • This compound

  • Microscope with a camera

Protocol:

  • Seed cells in a 6-well plate and grow them to a confluent monolayer.

  • Create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound or vehicle control.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).

  • Measure the width of the scratch at different points for each condition and time point.

  • Calculate the percentage of wound closure to determine the effect of this compound on cell migration.

In Vivo Matrigel Plug Assay

This in vivo assay assesses the formation of new blood vessels into a Matrigel plug implanted in mice, providing a direct measure of angiogenesis.

Materials:

  • Matrigel mixed with pro-angiogenic factors (e.g., bFGF, VEGF)

  • This compound

  • Mice (e.g., C57BL/6)

  • Hemoglobin assay kit or antibodies for immunohistochemistry (e.g., anti-CD31)

Protocol:

  • Mix ice-cold Matrigel with a pro-angiogenic factor and this compound or vehicle control.

  • Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice.

  • After a set period (e.g., 7-14 days), excise the Matrigel plugs.

  • Quantify angiogenesis by:

    • Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a Drabkin's reagent-based kit.

    • Immunohistochemistry: Fix, section, and stain the plugs with an antibody against the endothelial cell marker CD31 to visualize and quantify microvessel density.

Matrigel_Plug_Workflow A Mix Matrigel with Pro-angiogenic factors & this compound/Vehicle B Subcutaneous Injection into Mice A->B C Incubation Period (7-14 days) B->C D Excise Matrigel Plugs C->D E Quantify Angiogenesis (Hemoglobin Assay or CD31 Staining) D->E

Caption: Workflow for the in vivo Matrigel plug assay.

Conclusion

The assays described provide a comprehensive framework for evaluating the anti-angiogenic properties of this compound. The data consistently demonstrates this compound's ability to inhibit key processes in angiogenesis both in vitro and in vivo. These protocols can be adapted for the screening and characterization of other potential anti-angiogenic compounds.

References

Application Notes: Investigating the Pro-Apoptotic Effects of Nitroxoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nitroxoline, an FDA-approved antibiotic, has garnered significant attention for its potential as an anti-cancer agent.[1][2] Emerging research demonstrates its ability to inhibit proliferation and induce programmed cell death, or apoptosis, in various cancer cell lines.[3][4] These application notes provide an overview of the signaling pathways implicated in this compound-induced apoptosis and detailed protocols for key experimental assays to study its effects.

Mechanism of Action in Apoptosis Induction

This compound's pro-apoptotic activity is multifaceted, involving the modulation of several key signaling pathways:

  • AMPK/mTOR Pathway: In prostate cancer cells, this compound activates AMP-activated protein kinase (AMPK), a critical cellular energy sensor.[5][6] Activated AMPK, in turn, inhibits the mTOR signaling pathway, which is fundamental for cell proliferation.[5] This inhibition leads to G1 cell cycle arrest and subsequent apoptosis.[6]

  • Chk2 Activation: this compound has been shown to cause DNA damage, leading to the activation of Chk2, a pro-apoptotic inducer, which contributes to cell death.[6]

  • STAT3 Signaling Pathway: In drug-resistant urothelial bladder cancer, this compound acts as a novel STAT3 inhibitor.[7] It downregulates phosphorylated STAT3 and its downstream targets like c-Myc, Cyclin D1, and anti-apoptotic proteins such as Bcl-xL, Mcl-1, and Survivin, thereby promoting apoptosis.[4][7]

  • MDM2/p53 Axis: In small-cell lung cancer, this compound induces the proteasomal degradation of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53.[8] This leads to the upregulation of p53, which can then trigger apoptosis.[8]

  • Caspase Activation and PARP Cleavage: A common hallmark of apoptosis is the activation of caspases. This compound treatment leads to increased levels of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3, in glioma and bladder cancer cells.[3][9]

The following diagram illustrates the key signaling pathways involved in this compound-induced apoptosis.

G This compound This compound AMPK AMPK This compound->AMPK activates Chk2 Chk2 This compound->Chk2 activates STAT3 STAT3 This compound->STAT3 inhibits MDM2 MDM2 This compound->MDM2 induces degradation Caspase3 Caspase-3 Activation This compound->Caspase3 induces mTOR mTOR AMPK->mTOR inhibits CyclinD1_Rb_Cdc25A Cyclin D1-Rb-Cdc25A mTOR->CyclinD1_Rb_Cdc25A activates G1_Arrest G1 Cell Cycle Arrest CyclinD1_Rb_Cdc25A->G1_Arrest regulates Apoptosis Apoptosis G1_Arrest->Apoptosis leads to Chk2->Apoptosis contributes to Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (Bcl-xL, Mcl-1, Survivin) STAT3->Anti_Apoptotic_Proteins upregulates Anti_Apoptotic_Proteins->Apoptosis inhibits p53 p53 MDM2->p53 degrades p53->Apoptosis induces PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage leads to PARP_Cleavage->Apoptosis marker of

Caption: Signaling pathways affected by this compound to induce apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell viability and apoptosis induction across various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
U251Glioblastoma24< 5 µg/mL[3]
U87Glioblastoma24~80 µg/mL[3]
A549Lung Adenocarcinoma24~60 µg/mL[3]
PC3Prostate Cancer24~60 µg/mL[3]
J82Bladder Cancer489.93[4][9]
MBT-2Bladder Cancer4826.24[4][9]
A. castellaniiAmoeba2416.08[10]

Table 2: Induction of Apoptosis by this compound

Cell LineThis compound Conc. (µM)Incubation Time (h)Apoptotic Cells (%)AssayReference
PC-3104825.3 ± 0.6PI Staining[11]
MBT-2104822.93 ± 2.68Hoechst Staining[9]
MBT-2204842.30 ± 6.77Hoechst Staining[9]
J82104825.92 ± 3.18Hoechst Staining[9]
J82204877.53 ± 7.25Hoechst Staining[9]
T24104814.65 ± 1.47Flow Cytometry[7]
T24204838.26 ± 7.21Flow Cytometry[7]
T24404858.35 ± 0.43Flow Cytometry[7]
T24/DOX204830.84 ± 0.17Flow Cytometry[7]
T24/CIS204853.19 ± 3.68Flow Cytometry[7]
Glioma (in vivo)80 mg/kg14 days15-20TUNEL Assay[1][3]

Experimental Protocols

The following diagram provides a general workflow for studying this compound's effect on apoptosis.

G start Start: Cancer Cell Culture treatment Treat with this compound (Varying concentrations and times) start->treatment viability Cell Viability Assay (CCK-8 / XTT) treatment->viability apoptosis_quant Apoptosis Quantification (Annexin V / PI Flow Cytometry) treatment->apoptosis_quant apoptosis_morph Apoptosis Morphology (Hoechst Staining) treatment->apoptosis_morph protein_analysis Protein Expression Analysis (Western Blotting) treatment->protein_analysis invivo In Vivo Studies (e.g., TUNEL Assay) treatment->invivo data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis_quant->data_analysis apoptosis_morph->data_analysis protein_analysis->data_analysis invivo->data_analysis

Caption: General experimental workflow for apoptosis studies.

Protocol 1: Cell Viability Assay (CCK-8)

This protocol is used to determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., U87, U251, PC3, A549)[3]

  • Complete culture medium (e.g., RPMI or DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.1%.

  • Remove the old medium and add 100 µL of medium containing different concentrations of this compound (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µg/mL) to the wells.[3] Include a vehicle control (DMSO only).

  • Incubate the plate for the desired time periods (e.g., 4, 24, 48 hours).

  • After incubation, add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group and determine the IC50 value.

Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Cancer cell lines (e.g., T24)[7]

  • 6-well plates

  • This compound

  • Annexin V-FITC/PE Apoptosis Detection Kit with Propidium Iodide (PI)

  • Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).[7]

  • Harvest the cells (including floating cells in the supernatant) by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC (or PE) and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Morphological Analysis of Apoptosis (Hoechst 33342 Staining)

This technique allows for the visualization of nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Materials:

  • Cancer cell lines (e.g., MBT-2, J82)[9]

  • Culture plates or slides

  • This compound

  • Hoechst 33342 stain

  • PBS

  • Fluorescence microscope

Procedure:

  • Culture cells on coverslips in a 6-well plate.

  • Treat the cells with this compound (e.g., 10 or 20 µM) for 48 hours.[9]

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Wash again with PBS.

  • Stain the cells with Hoechst 33342 (1 µg/mL) for 10 minutes at room temperature in the dark.

  • Wash the cells with PBS to remove excess stain.

  • Mount the coverslips on microscope slides.

  • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.

Protocol 4: Western Blotting for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

Materials:

  • Cancer cell lines (e.g., U87)[3]

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Caspase-3, Cleaved PARP, Bcl-2, p-STAT3, GAPDH)[3][9]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound (e.g., 20, 40, 60 µg/mL) for 24 hours.[3]

  • Lyse the cells in lysis buffer and collect the supernatant after centrifugation.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Use a loading control like GAPDH to normalize the data.

Protocol 5: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This method is used to detect DNA fragmentation, a late-stage marker of apoptosis, particularly in tissue sections from in vivo studies.

Materials:

  • Paraffin-embedded tissue sections from control and this compound-treated animal models.[3]

  • TUNEL assay kit

  • Deparaffinization and rehydration reagents (xylene, ethanol series)

  • Proteinase K

  • Permeabilization solution

  • Equilibration buffer

  • TdT reaction mix

  • Stop/Wash buffer

  • Fluorescent mounting medium

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval if required by the specific protocol.

  • Digest the tissue with Proteinase K to permeabilize the cells.

  • Incubate the sections with Equilibration Buffer.

  • Apply the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs) and incubate in a humidified chamber at 37°C.

  • Stop the reaction by washing with Stop/Wash buffer.

  • Counterstain the nuclei if desired (e.g., with DAPI).

  • Mount the slides with a fluorescent mounting medium.

  • Visualize the sections under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show bright fluorescence.

  • Quantify the percentage of TUNEL-positive cells per field of view.[3]

References

Application Notes and Protocols for Evaluating Nitroxoline in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the efficacy of nitroxoline in combination with other therapeutic agents. The protocols outlined below cover key in vitro and in vivo assays to determine synergistic, additive, or antagonistic interactions and to elucidate the underlying mechanisms of action.

Introduction

This compound, an antibiotic traditionally used for urinary tract infections, has demonstrated promising anticancer properties.[1][2][3] Its multifaceted mechanism of action, which includes the inhibition of angiogenesis and induction of apoptosis, makes it a compelling candidate for combination therapies in oncology.[3][4][5] Evaluating this compound in conjunction with other anticancer drugs is crucial for developing novel and more effective treatment strategies.[6][7][8][9] This document provides detailed protocols for assessing the efficacy of this compound-based combination therapies in preclinical models.

Key Signaling Pathways Targeted by this compound

This compound exerts its anticancer effects by modulating several critical signaling pathways. Understanding these pathways is essential for designing rational drug combinations and interpreting experimental outcomes.

This compound has been shown to activate AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway.[1][10] This leads to G1 cell cycle arrest and apoptosis.[1][10] Additionally, this compound can induce the proteasomal degradation of MDM2, leading to the upregulation of the tumor suppressor p53.[11] It has also been found to downregulate the PI3K/Akt signaling pathway.[6][12] Furthermore, this compound is an inhibitor of type 2 methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1), which contributes to its anti-angiogenic effects.[5][13]

Nitroxoline_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK activates PI3K PI3K This compound->PI3K inhibits MDM2 MDM2 This compound->MDM2 inhibits MetAP2 MetAP2 This compound->MetAP2 inhibits SIRT1 SIRT1 This compound->SIRT1 inhibits mTOR mTOR AMPK->mTOR inhibits CellCycleArrest Cell Cycle Arrest (G1) mTOR->CellCycleArrest Apoptosis Apoptosis mTOR->Apoptosis Akt Akt PI3K->Akt activates Akt->Apoptosis p53 p53 MDM2->p53 inhibits p53->Apoptosis induces Angiogenesis Angiogenesis MetAP2->Angiogenesis SIRT1->Angiogenesis

Caption: this compound's multifaceted signaling pathway interactions.

Part 1: In Vitro Evaluation of this compound Combination Therapy

Cell Viability Assays

Cell viability assays are fundamental for determining the cytotoxic effects of this compound and its combination partners on cancer cell lines.

Experimental Workflow:

Caption: Workflow for in vitro cell viability assays.

Protocol: MTT Assay [14][15][16]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Drug Treatment: Treat cells with varying concentrations of this compound, the combination drug, and the combination of both. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment. The synergistic, additive, or antagonistic effects can be quantified by calculating the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[5]

Table 1: Example Data from In Vitro Cell Viability Assays

Cell LineTreatmentIC50 (µM)Combination Index (CI)Reference
RM9-Luc-PSA (Prostate) This compound~5N/A[6]
PC-3 (Prostate) This compound~10N/A[6]
DU145 (Prostate) This compound~12N/A[6]
LNCaP (Prostate) This compound~8N/A[6]
AsPC-1 (Pancreatic) This compound + NelfinavirSynergistic< 1[8][9]
BxPC-3 (Pancreatic) This compound + NelfinavirSynergistic< 1[8][9]
Capan-2 (Pancreatic) This compound + NelfinavirSynergistic< 1[8][9]
L. monocytogenes This compound + CiprofloxacinSynergistic0.094[17]
V. parahaemolyticus This compound + CiprofloxacinSynergistic0.313[17]
Apoptosis Assays

Apoptosis assays determine whether the combination therapy induces programmed cell death.

Protocol: Annexin V/Propidium Iodide (PI) Staining [18][19]

  • Cell Treatment: Treat cells with this compound, the combination drug, and the combination of both for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Protocol: TUNEL Assay [20][21]

  • Cell Preparation: Grow and treat cells on coverslips.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) according to the manufacturer's instructions.

  • Visualization: Visualize the stained cells using fluorescence microscopy. TUNEL-positive cells will exhibit green fluorescence.

Table 2: Example Data from In Vitro Apoptosis Assays

Cell LineTreatmentApoptosis InductionMethodReference
Prostate Cancer Cells This compoundIncreased apoptosisWestern blot for cleaved PARP and caspase-3[1][22]
Glioblastoma Cells (U87) This compoundIncreased apoptosisTUNEL, Western blot for cleaved caspase-3 and PARP[20][21]
Pancreatic Cancer Cells This compound + NelfinavirMore consistent apoptosis vs. single agentsFlow Cytometry[8][9]
Small-Cell Lung Cancer This compoundIncreased apoptosisWestern blot for Bcl-2, MCL1, and Bim[11]

Part 2: In Vivo Evaluation of this compound Combination Therapy

Xenograft and Orthotopic Mouse Models

In vivo models are crucial for evaluating the efficacy of combination therapies in a physiological context.[23]

Experimental Workflow:

Caption: Workflow for in vivo xenograft model studies.

Protocol: Subcutaneous Xenograft Model [24]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize mice into control and treatment groups (e.g., vehicle, this compound alone, combination drug alone, and this compound + combination drug).

  • Drug Administration: Administer drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on their pharmacokinetic properties. This compound has been administered orally in mouse models.[7][24]

  • Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor the body weight of the mice.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), sacrifice the mice, excise the tumors, and record their weight.

  • Analysis: Perform immunohistochemistry (IHC) on tumor sections to analyze markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Table 3: Example Data from In Vivo Studies

Cancer ModelCombinationKey FindingsReference
Prostate Cancer (Orthotopic) This compound + PD-1 BlockadeSynergistically suppressed tumor growth, reduced tumor weight and bioluminescence.[6][12][6][12]
Bladder Cancer (Orthotopic) This compound + BCGSynergistically enhanced antitumor efficacy and prolonged survival.[7][7]
Breast Cancer (Xenograft) This compound Monotherapy60% reduction in tumor volume.[5][24][5][24]
Bladder Cancer (Orthotopic) This compound MonotherapySignificantly inhibited tumor growth.[5][24][5][24]

Conclusion

The protocols and data presented in these application notes provide a robust framework for the preclinical evaluation of this compound in combination therapy. By systematically assessing cell viability, apoptosis, and in vivo tumor growth, researchers can identify synergistic drug combinations and elucidate their mechanisms of action. This will be instrumental in advancing this compound-based therapies into clinical development for the treatment of various cancers.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Nitroxoline Efficacy in Different Cell Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nitroxoline. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the efficacy of this compound in various experimental settings. As a metal-chelating agent, the in vitro activity of this compound can be significantly influenced by the composition of the cell culture medium. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing variable IC50 values for this compound between experiments?

A1: Inconsistent IC50 values for this compound are often attributed to variations in experimental conditions. The primary mechanism of action for this compound is the chelation of divalent metal cations, which are essential for various cellular processes. Different cell culture media have varying concentrations of these ions, which can directly impact the effective concentration of this compound. Additionally, factors such as the presence and concentration of serum, the pH of the medium, and the stability of this compound in the specific medium can all contribute to variability.

Q2: How does the choice of cell culture medium affect this compound's efficacy?

A2: Common cell culture media such as DMEM, RPMI-1640, and Ham's F-12 have distinct formulations, particularly in their concentrations of divalent cations like calcium (Ca²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), and iron (Fe²⁺)[1][2][3][4][5][6][7][8][9][10]. Since this compound's activity relies on chelating these ions, a medium with higher concentrations of these cations may require a higher concentration of this compound to achieve the same biological effect.

Q3: Can the presence of Fetal Bovine Serum (FBS) in my culture medium interfere with this compound's activity?

A3: Yes, it is highly likely. Serum contains a high concentration of proteins, such as albumin, which can bind to small molecules like this compound. This binding can sequester the drug, reducing its free and active concentration available to the cells. The extent of this interference can depend on the percentage of FBS used in your experiments.

Q4: Does the pH indicator Phenol Red in my medium affect my results?

A4: While primarily a pH indicator, Phenol Red has been reported to have weak estrogenic effects and can participate in redox reactions in some cellular systems[11][12]. Although direct interaction with this compound's chelation activity is not well-documented, it is a variable to consider, especially in sensitive assays or hormone-responsive cell lines. Using a phenol red-free medium formulation can help eliminate this potential confounder.

Q5: How stable is this compound in my cell culture medium during a typical experiment (24-72 hours)?

Troubleshooting Guide

Issue 1: Higher than expected IC50 values or complete lack of efficacy.
Possible Cause Troubleshooting Step
High concentration of divalent cations in the cell culture medium. 1. Consult the quantitative data table below to compare the divalent cation concentrations in your medium to others. 2. Consider switching to a medium with lower concentrations of Ca²⁺, Mg²⁺, Zn²⁺, and Fe²⁺. 3. If switching media is not feasible, you can experimentally determine the effect of specific ions by supplementing a basal medium with varying concentrations of the suspected interfering ion and re-determining the IC50 of this compound.
Inactivation of this compound by serum proteins. 1. Reduce the percentage of FBS in your assay medium. A common range for cell-based assays is 1-5% FBS. 2. Perform a control experiment comparing the IC50 of this compound in serum-free medium versus your standard serum-containing medium. Note that cells should not be kept in serum-free medium for extended periods if they are not adapted.
Degradation of this compound during the experiment. 1. Always prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and dilute to the final concentration in your culture medium immediately before use. 2. Minimize the exposure of this compound solutions to light. 3. If long incubation times are necessary, consider replacing the drug-containing medium every 24 hours. 4. Follow the "Protocol for Assessing this compound Stability in Cell Culture Medium" below.
Issue 2: Inconsistent results and poor reproducibility between assays.
Possible Cause Troubleshooting Step
Variability in media preparation or supplements. 1. Use the same lot of basal medium and FBS for a set of comparative experiments. 2. Ensure consistent preparation of complete medium, including the final concentrations of all supplements.
Cell passage number and health. 1. Use cells within a consistent and low passage number range for all experiments. 2. Regularly check for mycoplasma contamination. 3. Ensure cells are healthy and in the logarithmic growth phase at the time of drug treatment.
Inaccurate drug concentration. 1. Verify the accuracy of your stock solution concentration. 2. Use calibrated pipettes for serial dilutions.

Quantitative Data Presentation

Table 1: Approximate Divalent Cation Concentrations in Common Cell Culture Media
Divalent CationDMEM (High Glucose)RPMI-1640Ham's F-12
Calcium (Ca²⁺) ~1.8 mM~0.42 mM~0.33 mM
Magnesium (Mg²⁺) ~0.81 mM~0.49 mM~0.58 mM
Iron (Fe³⁺/Fe²⁺) ~0.25 µM (as Ferric Nitrate)Not in basal formulation~3 µM (as Ferrous Sulfate)
Zinc (Zn²⁺) Not in basal formulationNot in basal formulation~3 µM (as Zinc Sulfate)

Data compiled from various sources and may vary slightly between manufacturers. It is recommended to consult the specific formulation of your medium.

Experimental Protocols

Protocol for Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT)
  • Cell Seeding:

    • Plate your cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions of the this compound stock solution in your chosen cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only).

    • Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to obtain the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.

Protocol for Assessing this compound Stability in Cell Culture Medium
  • Preparation:

    • Prepare a solution of this compound in your complete cell culture medium at the highest concentration you use in your experiments.

    • Also prepare a control medium without this compound.

  • Incubation:

    • Incubate both solutions under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO₂).

  • Sampling:

    • Collect aliquots from both solutions at different time points (e.g., 0, 6, 12, 24, 48, and 72 hours).

    • Store the samples at -80°C until analysis.

  • Analysis:

    • Analyze the concentration of this compound in the samples using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • The control medium samples can be used to identify any interfering peaks.

  • Data Interpretation:

    • Plot the concentration of this compound against time to determine its degradation profile in the medium.

Mandatory Visualizations

Nitroxoline_Mechanism_of_Action This compound This compound Chelation Chelation This compound->Chelation Divalent_Cations Divalent Cations (Mg2+, Mn2+, Zn2+, Fe2+) Divalent_Cations->Chelation Enzymes Metalloenzymes (e.g., DNA Polymerase, RNA Polymerase) Chelation->Enzymes Deprives enzymes of essential cofactors Disruption Disruption of Essential Cellular Processes Enzymes->Disruption DNA_Synthesis DNA Synthesis Disruption->DNA_Synthesis Biofilm_Formation Biofilm Formation Disruption->Biofilm_Formation Cell_Growth Inhibition of Cell Growth and Proliferation DNA_Synthesis->Cell_Growth

Caption: this compound's primary mechanism of action involves the chelation of essential divalent cations.

Troubleshooting_Workflow cluster_media Media Evaluation cluster_serum Serum Assessment cluster_stability Stability Verification Start Inconsistent this compound Efficacy Observed Check_Media Step 1: Evaluate Cell Culture Medium Start->Check_Media Check_Serum Step 2: Assess Serum Effects Check_Media->Check_Serum Media_Cations Compare Divalent Cations (Table 1) Check_Media->Media_Cations Check_Stability Step 3: Verify Compound Stability Check_Serum->Check_Stability Reduce_FBS Test with Lower FBS% Check_Serum->Reduce_FBS Optimize_Assay Step 4: Optimize Assay Parameters Check_Stability->Optimize_Assay Fresh_Solutions Use Freshly Prepared This compound Check_Stability->Fresh_Solutions Consistent_Results Consistent and Reliable Results Optimize_Assay->Consistent_Results Switch_Media Consider Medium with Lower Cations Media_Cations->Switch_Media Serum_Free_Control Include Serum-Free Control Reduce_FBS->Serum_Free_Control Stability_Assay Perform Stability Assay (See Protocol) Fresh_Solutions->Stability_Assay

Caption: A stepwise workflow for troubleshooting inconsistent this compound efficacy in cell-based assays.

Logical_Relationships High_Cations High Divalent Cations in Medium Chelation_Competition Increased Chelation Competition High_Cations->Chelation_Competition High_Serum High Serum (FBS) Concentration Protein_Binding Increased Protein Binding High_Serum->Protein_Binding Degradation This compound Degradation Reduced_Active_Drug Reduced Active This compound Concentration Degradation->Reduced_Active_Drug Chelation_Competition->Reduced_Active_Drug Protein_Binding->Reduced_Active_Drug Reduced_Efficacy Reduced this compound Efficacy (Higher IC50) Reduced_Active_Drug->Reduced_Efficacy

Caption: Factors in cell culture media that can lead to a reduction in this compound's apparent efficacy.

References

Technical Support Center: Improving Nitroxoline Stability in Experimental Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Nitroxoline in experimental settings. The following troubleshooting guides and FAQs address common challenges related to the stability of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is sparingly soluble in water but is soluble in organic solvents. For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the most recommended solvent, with a solubility of up to 65 mg/mL.[1] Other suitable organic solvents include ethanol and dimethylformamide (DMF).[2] When preparing stock solutions, it is advisable to purge the solvent with an inert gas to prevent oxidation.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure long-term stability, this compound stock solutions should be stored at -20°C or -80°C.[1] When stored at -80°C, the stock solution can be stable for up to 6 months. For storage at -20°C, it is recommended to use the solution within 1 month.[2] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes. For short-term use within a week, aliquots can be stored at 4°C.[1]

Q3: How stable are aqueous solutions of this compound?

A3: Aqueous solutions of this compound are not recommended for long-term storage. It is advised to prepare fresh aqueous dilutions from the stock solution for each experiment and use them on the same day. The stability of this compound in aqueous buffers can be influenced by factors such as pH and the presence of divalent cations.

Q4: What are the known mechanisms of action for this compound?

A4: this compound exhibits its biological effects through several mechanisms. Its primary mode of action is the chelation of divalent metal ions, such as Zn2+ and Fe2+, which is crucial for its antimicrobial and anticancer properties.[3] In oncology, this compound has been shown to inhibit enzymes like cathepsin B and methionine aminopeptidase 2 (MetAP2), disrupt mitochondrial function, and induce apoptosis.[3] It also interferes with key signaling pathways, including the AMPK/mTOR pathway.[4][5]

Troubleshooting Guide

Issue: Precipitation is observed when diluting a DMSO stock solution of this compound into aqueous buffer or cell culture medium.

Possible Cause Solution
Low aqueous solubility of this compound. This compound is poorly soluble in water. To avoid precipitation, ensure the final concentration in the aqueous solution does not exceed its solubility limit.
High final concentration of DMSO. While DMSO aids in initial solubilization, a high percentage in the final aqueous solution can cause the compound to precipitate out. Keep the final DMSO concentration in your experimental setup as low as possible, ideally below 0.5%.
pH of the aqueous buffer. The solubility of this compound can be pH-dependent. Although specific data on its pH-solubility profile is limited, you can empirically test a range of pH values for your buffer to find the optimal condition for solubility.
Interaction with components in the medium. Components in complex media, such as salts and proteins, can interact with this compound and reduce its solubility. When preparing working solutions, add the this compound stock solution to the medium slowly while vortexing to ensure rapid and even dispersion.
Temperature shock. Adding a cold stock solution to a warm medium can sometimes induce precipitation. Allow the stock solution to come to room temperature before diluting it into the pre-warmed medium.

Quantitative Data on this compound Stability

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO~30-65 mg/mL[1]
DMF~25 mg/mL
Ethanol~1 mg/mL
PBS (pH 7.2)~0.5 mg/mL

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureRecommended DurationReference
Stock Solution (in DMSO)-80°CUp to 6 months
Stock Solution (in DMSO)-20°CUp to 1 month
Aliquots for short-term use4°CWithin 1 week[1]
Aqueous Working SolutionsRoom Temperature or 4°CUse immediately; do not storeGeneral best practice

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Vortex mixer

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • To facilitate dissolution, gently vortex the tube. If necessary, sonication can be used.[1]

  • Once the this compound is completely dissolved, briefly purge the headspace of the tube with an inert gas to displace oxygen and minimize oxidation.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored tubes to protect from light and avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

Materials:

  • This compound stock solution (in DMSO)

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment.

  • In a sterile microcentrifuge tube, perform a serial dilution of the stock solution in pre-warmed cell culture medium to create an intermediate concentration. This helps to minimize the final DMSO concentration.

  • Add the final diluted this compound solution to your cell culture plates or flasks. Ensure the final concentration of DMSO is non-toxic to your cells (typically ≤ 0.5%).

  • Gently swirl the plates or flasks to ensure even distribution of the compound.

  • Prepare fresh working solutions for each experiment and do not store diluted aqueous solutions.

Visualizations

Nitroxoline_Signaling_Pathway This compound This compound Metal_Ions Metal Ions (Zn2+, Fe2+) This compound->Metal_Ions Chelates MetAP2 MetAP2 This compound->MetAP2 Inhibits Cathepsin_B Cathepsin B This compound->Cathepsin_B Inhibits AMPK AMPK This compound->AMPK Activates Biofilm_Formation Biofilm Formation Metal_Ions->Biofilm_Formation Required for Angiogenesis Angiogenesis MetAP2->Angiogenesis Promotes Cathepsin_B->Biofilm_Formation Promotes mTOR mTOR AMPK->mTOR Inhibits Apoptosis Apoptosis AMPK->Apoptosis Induces Cell_Cycle_Proteins Cell Cycle Proteins (Cyclin D1, Cdc25A) mTOR->Cell_Cycle_Proteins Activates Cell_Cycle_Arrest G1 Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Leads to

Caption: this compound's multifaceted mechanism of action.

Experimental_Workflow_Nitroxoline_Stability cluster_prep Solution Preparation cluster_stability Stability Testing cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Prepare Working Solutions (Aqueous Buffers) prep_stock->prep_working ph_stability Incubate at different pH prep_working->ph_stability temp_stability Incubate at different temperatures prep_working->temp_stability light_stability Expose to controlled light prep_working->light_stability sampling Collect samples at time points ph_stability->sampling temp_stability->sampling light_stability->sampling hplc Analyze by HPLC sampling->hplc kinetics Determine Degradation Kinetics hplc->kinetics

Caption: Workflow for assessing this compound stability.

References

Enhancing Nitroxoline's bioavailability for in vivo research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for enhancing the bioavailability of Nitroxoline in preclinical research. Below are frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the systemic bioavailability of this compound limited in vivo?

A1: this compound's systemic application is primarily hindered by its pharmacokinetic properties. Following oral administration, it is rapidly absorbed but also quickly excreted into the urine.[1][2] This results in a short plasma half-life, which limits its therapeutic efficacy in non-urinary tissues.[1][3] Its low water solubility can also present formulation challenges.[3]

Q2: What are the primary strategies to enhance this compound's bioavailability?

A2: The main approaches focus on overcoming its short half-life and limited systemic exposure. Key strategies include:

  • Chemical Modification: Synthesizing novel this compound derivatives or prodrugs can significantly improve pharmacokinetic profiles.[1][3][4]

  • Advanced Formulation: Utilizing modern drug delivery technologies can enhance solubility and control the release of the drug.[5][6] This includes nanoparticle formulations, lipid-based delivery systems, and creating different salt forms like this compound lysinate to improve solubility.[7][8][9]

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) can increase the surface area, which may improve dissolution and absorption rates.[10]

Q3: How can creating derivatives of this compound improve its in vivo performance?

A3: Creating derivatives involves modifying the core structure of this compound to alter its physicochemical properties. Studies have shown that certain derivatives, such as ASN-1213 and ASN-1733, exhibit a longer half-life in mouse plasma, along with improved maximum concentration (Cmax) and overall exposure (AUC) compared to the parent compound.[1][4] These improvements can lead to better therapeutic effects in systemic infection models.[1]

Q4: What is a prodrug strategy and how can it be applied to this compound?

A4: A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This strategy can be used to overcome undesirable properties of the parent drug. For this compound, a prodrug could be designed to have better solubility and a longer biological half-life, reducing the need for frequent administration and potentially expanding its use beyond the urinary tract.[3][11]

Q5: What advanced formulation technologies are suitable for this compound?

A5: Several modern formulation strategies can be employed:

  • Nanoparticles: Encapsulating this compound in nanoparticles, such as metal-organic nanoparticles, can improve its uptake by cancer cells and enhance its antitumor properties in vivo without causing significant systemic toxicity.[7]

  • Lipid-Based Systems: Self-emulsifying drug delivery systems (SEDDS) can be used to improve the solubilization and absorption of poorly water-soluble drugs like this compound from the gastrointestinal tract.[12]

  • Amorphous Solid Dispersions: This technique involves converting the crystalline drug into a higher-energy amorphous state, which can significantly increase its solubility and dissolution rate.[6]

Troubleshooting Guide

Q1: My in vivo experiment shows poor efficacy of this compound in a systemic (non-urinary) cancer or infection model. What is the likely cause?

A1: This is a common issue stemming from this compound's rapid urinary excretion and resulting low systemic bioavailability.[1][2] The concentration of the drug in tissues outside the urinary tract may not reach therapeutic levels for a sufficient duration. The routine administration regimen used for urinary tract infections may not be effective for other indications.[2]

Q2: I am observing high variability in my in vivo results. What could be the cause?

A2: High variability can be due to inconsistent absorption related to the formulation. This compound's low water solubility can lead to erratic absorption. Ensure your vehicle and formulation method produce a consistent and stable suspension or solution. Consider using a formulation strategy known to improve solubility and absorption, such as a lipid-based system or a micronized suspension.[6][10]

Q3: How do I determine an appropriate dose for my mouse model?

A3: Dosing can vary significantly based on the model and the desired therapeutic effect. Preclinical studies have used a wide range of oral doses, from 10 mg/kg to as high as 240 mg/kg, often administered twice daily.[1][2][13] It has been noted that increasing the dose from 30 mg/kg to 240 mg/kg in mice did not appear to increase toxicity, suggesting a good safety profile at higher doses for enhancing efficacy.[2][13] A dose-response study is recommended to determine the optimal dose for your specific model.

Q4: How can I confirm that my new formulation or derivative has improved bioavailability?

A4: A pharmacokinetic (PK) study is essential. This involves administering your formulation to a cohort of animals (e.g., mice) and collecting blood samples at multiple time points. By measuring the drug concentration in the plasma, you can determine key PK parameters like Cmax, Tmax, AUC, and half-life, and compare them to the standard this compound formulation.[1][4][14]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of this compound and its novel derivatives after a single 10 mg/kg oral dose in ICR mice, demonstrating the potential for bioavailability enhancement through chemical modification.

CompoundCmax (ng/mL)Tmax (h)AUC (0-24h) (h·ng/mL)Half-life (t1/2) (h)
This compound ~50~0.5~150~1.5
ASN-1213 ~250~1.0~1200~4.0
ASN-1733 ~300~2.0~2000~6.0
Data are estimated from figures in the cited source.[1][4]

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of this compound Formulations in Mice

This protocol outlines a standard procedure for evaluating the pharmacokinetic profile of a novel this compound formulation.

1. Animal Model:

  • Use 6-week-old ICR mice (or another appropriate strain), weighing 18–22 g.[4]

  • Acclimatize animals for at least one week before the experiment.

  • Fast the mice overnight (approx. 12 hours) before dosing but allow free access to water.

2. Formulation and Dosing:

  • Prepare the this compound formulation (e.g., suspended in 0.5% carboxymethylcellulose) at the desired concentration.

  • Administer a single oral dose (e.g., 10 mg/kg) via gavage.[1]

3. Blood Sampling:

  • Collect blood samples (approx. 50-100 µL) via retro-orbital sinus or tail vein at predetermined time points.

  • Suggested time points: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing.[4]

  • Use at least 3 mice per time point.

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

4. Plasma Processing:

  • Immediately after collection, centrifuge the blood samples at 4,000 g for 10 minutes at 4°C to separate the plasma.[4]

  • Carefully collect the supernatant (plasma) and store it at -80°C until analysis.

5. Bioanalysis:

  • Quantify the concentration of this compound (or its derivative) in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1]

  • The lower limit of quantification should be appropriate for the expected concentrations (e.g., 5 ng/mL).[1]

6. Data Analysis:

  • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Visualizations

Diagrams of Workflows and Signaling Pathways

cluster_0 Phase 1: Formulation & In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Decision A Identify Bioavailability Challenge B Select Strategy (Prodrug, Nanoparticle, etc.) A->B C Synthesize/Formulate Test Compound B->C D In Vitro Testing (Solubility, Stability, Cell Viability) C->D E Pharmacokinetic (PK) Study in Mice D->E F Analyze PK Data (AUC, Cmax, t1/2) E->F I Improved Profile? F->I G Efficacy Study in Disease Model H Toxicology Assessment G->H J Proceed with Lead Candidate H->J I->B No, Reformulate I->G Yes cluster_AMPK AMPK Activation cluster_mTOR mTOR Pathway Inhibition cluster_Chk2 Apoptosis Induction This compound This compound ampk AMPK (Activated) This compound->ampk Activates mTOR mTOR (Inhibited) ampk->mTOR Inhibits Chk2 Chk2 (Activated) ampk->Chk2 Activates p70S6K p70S6K (Inhibited) mTOR->p70S6K Inhibits cell_growth Cell Growth & Proliferation p70S6K->cell_growth Leads to Inhibition apoptosis Apoptosis Chk2->apoptosis Promotes start Poor In Vivo Efficacy Observed q1 Is the model systemic (non-urinary)? start->q1 a1_yes Likely Cause: Low systemic exposure due to rapid excretion. q1->a1_yes Yes q2 Was a PK study performed? q1->q2 No (UTI Model) a1_yes->q2 a2_no Action: Conduct PK study to quantify drug exposure. q2->a2_no No a2_yes Plasma levels are low. q2->a2_yes Yes end Action: Develop an enhanced bioavailability formulation (e.g., prodrug, nanoparticle). a2_no->end q3 Is dose optimization possible? a2_yes->q3 a3_yes Action: Perform dose-escalation study. This compound is tolerated at high doses in mice. q3->a3_yes Yes a3_no Toxicity observed or max dose reached. q3->a3_no No a3_yes->end a3_no->end

References

Refining protocols for consistent Nitroxoline experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Nitroxoline. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help ensure the consistency and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound's mechanism is multifaceted. Its primary mode of action is the chelation of divalent metal ions, such as zinc (Zn2+) and iron (Fe2+).[1] This metal-chelating property disrupts essential enzymatic processes in pathogens and cancer cells.[2] In cancer research, this compound is also known to inhibit key enzymes like methionine aminopeptidase 2 (MetAP2), sirtuins (SIRT1 and 2), and cathepsin B, which are involved in angiogenesis, cell cycle regulation, and metastasis.[3][4][5]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in organic solvents like DMSO (approx. 30 mg/ml), dimethyl formamide (approx. 25 mg/ml), and ethanol (approx. 1 mg/ml).[6] For aqueous solutions, it can be dissolved directly in PBS (pH 7.2) at approximately 0.5 mg/ml. It is recommended not to store aqueous solutions for more than one day.[6]

Q3: What are the known signaling pathways affected by this compound?

A3: this compound has been shown to induce the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR signaling pathway.[7][8] This cascade leads to G1 cell cycle arrest and apoptosis in cancer cells.[7] Additionally, it can inhibit the STAT3 signaling pathway in drug-resistant urothelial bladder cancer.[9]

Q4: What is the stability of this compound in storage?

A4: As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[6] Aqueous solutions are less stable and should be prepared fresh for experiments; it is not recommended to store them for more than 24 hours.[6]

Q5: Are there known mechanisms of resistance to this compound?

A5: Yes, resistance to this compound in bacteria has been associated with the upregulation of efflux pumps, which actively remove the compound from the cell.[10][11] Mutations in the regulators of these pumps, such as emrR and oqxR, have been identified in resistant strains of E. coli and K. pneumoniae.[11]

Troubleshooting Guide

Q1: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?

A1: Inconsistent IC50 values can stem from several factors:

  • Divalent Cation Concentration: this compound's primary activity is chelating metal ions.[12] Variations in the concentration of divalent cations like Mg2+ and Mn2+ in your culture medium can alter its effective concentration and activity.[12] Ensure you use a consistent, high-quality source for your cell culture medium.

  • Solubility Issues: this compound has limited aqueous solubility (approx. 0.5 mg/ml in PBS).[6] If your stock solution is not fully dissolved or if the compound precipitates upon dilution in the medium, the actual concentration delivered to the cells will be lower and more variable. Always ensure the stock solution is clear before diluting and check for precipitation in the final working solution.

  • Cell Density: The initial cell seeding density can affect the outcome of viability assays. Ensure you are seeding a consistent number of cells for each experiment and that they are in the logarithmic growth phase during treatment.[13]

  • pH of Medium: The antibacterial activity of this compound can be influenced by pH.[14][15] While this is more pronounced in bacterial studies, significant pH shifts in your cell culture medium could potentially affect its activity.

Q2: My in vivo xenograft study is showing lower efficacy than expected from in vitro data. Why might this be?

A2: Discrepancies between in vitro and in vivo results are common and can be attributed to this compound's pharmacokinetic properties. This compound has a short plasma half-life and is subject to rapid urinary excretion.[1][16] This means that maintaining a therapeutic concentration at the tumor site can be challenging.[16] Consider optimizing the dosing regimen (e.g., increasing frequency or dose) to improve tumor exposure.[17] Additionally, this compound is metabolized, and its metabolites, like this compound sulfate, may have different activity profiles compared to the parent drug.[17]

Q3: I am seeing high background in my apoptosis assay after this compound treatment. What can I do to fix this?

A3: High background could be due to off-target effects or issues with the assay itself.

  • Confirm Apoptotic Pathway: this compound can induce apoptosis through the generation of reactive oxygen species (ROS) and mitochondrial depolarization.[1] Ensure your chosen assay is appropriate for these mechanisms. For instance, using a Hoechst stain for chromatin condensation is a reliable method.[13]

  • Titrate Concentration and Time: Very high concentrations of this compound might induce necrosis rather than apoptosis, leading to non-specific staining. Perform a dose-response and time-course experiment to find the optimal concentration and duration that induces apoptosis without significant necrosis.[13]

  • Control for Autophagy: In some cancer cells, this compound can also induce autophagy, which may blunt the apoptotic response.[7][8] Consider using autophagy inhibitors as a control to see if this enhances apoptosis in your model.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound (IC50 Values)
Cell LineCancer TypeIC50 Value (µM)Citation(s)
T24Bladder Cancer7.85[9]
T24/DOXDoxorubicin-Resistant Bladder Cancer10.69[9]
T24/CISCisplatin-Resistant Bladder Cancer11.20[9]
5637Bladder CancerLower than HUVEC[17]
J82Bladder Cancer7-10 fold higher than T24[17]
KCC853Urological CancerLower than HUVEC[17]
HUVECEndothelial Cells (Control)>10 (approx. 66% inhibition)[17]
AsPC-1Pancreatic CancerDose-dependent effects noted[18]
PANC-1Pancreatic CancerDose-dependent effects noted[19]
BxPC-3Pancreatic CancerDose-dependent effects noted[19]
Table 2: In Vivo Efficacy of this compound in Orthotopic Xenograft Models
Cell LineTumor ModelDose (mg/kg)AdministrationTumor Growth Inhibition (%)Citation(s)
5637Bladder Xenograft30p.o., BID~46%[17]
5637Bladder Xenograft240p.o., BID~74%[17]
T24Bladder Xenograft30p.o., BID58.5%[17]
T24Bladder Xenograft120p.o., BID83.9%[17]
KCC853Renal Xenograft60p.o., BID47.5%[17]
KCC853Renal Xenograft240p.o., BID63.7%[17]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound powder (crystalline solid)

    • Dimethyl sulfoxide (DMSO), sterile

    • Phosphate-buffered saline (PBS), sterile, pH 7.2

    • Complete cell culture medium

    • Sterile microcentrifuge tubes and pipette tips

  • Procedure for DMSO Stock Solution (e.g., 30 mM):

    • Weigh the required amount of this compound powder (MW: 190.16 g/mol ) in a sterile tube.

    • Add the appropriate volume of sterile DMSO to achieve a 30 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C.

  • Procedure for Working Solution:

    • Thaw a single aliquot of the DMSO stock solution.

    • Serially dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Crucial Step: Ensure the final concentration of DMSO in the medium is consistent across all treatments (including vehicle control) and is non-toxic to your cells (typically ≤ 0.1%).

    • Use the working solutions immediately after preparation.

Protocol 2: Cell Viability Assay (XTT/MTT)
  • Cell Seeding:

    • Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 2 x 10³ cells/well).[13]

    • Incubate for 24 hours to allow for cell adherence.

  • Treatment:

    • Prepare serial dilutions of this compound in fresh culture medium as described in Protocol 1.

    • Remove the old medium from the wells and add 100 µL of the medium containing the appropriate this compound concentration or vehicle control.

    • Incubate for the desired treatment period (e.g., 48 hours).

  • Assay:

    • Add the XTT or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for the time specified by the manufacturer (typically 2-4 hours) to allow for formazan crystal formation.

    • If using MTT, add the solubilization solution.

    • Read the absorbance on a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background absorbance.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the dose-response curve and calculate the IC50 value using a suitable nonlinear regression model.[17]

Protocol 3: Apoptosis Assay (Hoechst 33342 Staining)
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate or on coverslips.

    • After overnight incubation, treat cells with the desired concentrations of this compound (e.g., 0, 10, 20 µM) for 48 hours.[13]

  • Staining:

    • Remove the medium and wash the cells twice with PBS.

    • Add Hoechst 33342 staining solution (e.g., from ThermoFisher H3570 kit) to the cells and incubate for 10-15 minutes at 37°C, protected from light.[13]

    • Wash the cells twice with PBS to remove excess stain.

  • Visualization:

    • Immediately observe the cells under a fluorescence microscope using a UV filter.

    • Apoptotic cells will exhibit condensed chromatin and fragmented nuclei, which appear as bright, condensed dots, whereas normal nuclei will show diffuse, pale blue fluorescence.

Visualizations

Nitroxoline_Mechanism_of_Action cluster_chelation Metal Ion Chelation cluster_enzymes Enzyme Inhibition cluster_effects Cellular Effects This compound This compound Zn Zn²⁺ This compound->Zn chelates Fe Fe²⁺ This compound->Fe chelates MetAP2 MetAP2 This compound->MetAP2 inhibits SIRT1 SIRT1/2 This compound->SIRT1 inhibits CathepsinB Cathepsin B This compound->CathepsinB inhibits STAT3 STAT3 This compound->STAT3 inhibits ROS ↑ ROS Production Zn->ROS dysregulation leads to Mito Mitochondrial Depolarization Zn->Mito dysregulation leads to Fe->ROS dysregulation leads to Fe->Mito dysregulation leads to Angiogenesis ↓ Angiogenesis MetAP2->Angiogenesis Apoptosis ↑ Apoptosis SIRT1->Apoptosis Metastasis ↓ Invasion & Metastasis CathepsinB->Metastasis STAT3->Apoptosis ROS->Apoptosis Mito->Apoptosis

Caption: Overview of this compound's multifaceted anti-cancer mechanisms.

AMPK_mTOR_Pathway This compound This compound AMPK AMPKα (p-Thr172) This compound->AMPK activates mTOR mTOR (p-Ser2448) AMPK->mTOR inhibits CyclinD1_Axis Cyclin D1-Rb-Cdc25A Axis AMPK->CyclinD1_Axis inhibits Chk2 Chk2 AMPK->Chk2 activates Autophagy Autophagy (may blunt apoptosis) AMPK->Autophagy activates p70S6K p70S6K (p-Thr389) mTOR->p70S6K activates CellCycleArrest G1 Cell Cycle Arrest CyclinD1_Axis->CellCycleArrest Apoptosis Apoptosis Chk2->Apoptosis CellCycleArrest->Apoptosis

Caption: this compound's regulation of the AMPK/mTOR signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (DMSO) C Prepare Working Solutions in Culture Medium A->C B Culture & Seed Cells (e.g., 96-well plate) D Treat Cells with this compound & Vehicle Control B->D C->D E Incubate for Defined Period (e.g., 48h) D->E F Perform Assay (e.g., XTT, Hoechst) E->F G Acquire Data (e.g., Plate Reader, Microscope) F->G H Analyze & Plot Results (Calculate IC50) G->H

Caption: General workflow for an in vitro this compound cell-based assay.

Troubleshooting_Logic Start Inconsistent IC50 Results Q1 Is stock solution fully dissolved & fresh dilutions used? Start->Q1 A1_Yes Check medium consistency. Are cation levels (Zn²⁺, Fe²⁺) and pH consistent batch-to-batch? Q1->A1_Yes Yes A1_No Re-prepare stock solution. Ensure complete dissolution. Use fresh dilutions for each experiment. Q1->A1_No No Q2 Is cell seeding density and growth phase consistent? A1_Yes->Q2 A1_No->Q2 A2_Yes Consider assay variability. Calibrate pipettes and check plate reader performance. Q2->A2_Yes Yes A2_No Standardize cell counting and seeding protocol. Ensure cells are in log phase. Q2->A2_No No

Caption: Troubleshooting flowchart for inconsistent IC50 values.

References

Validation & Comparative

Nitroxoline vs. Other STAT3 Inhibitors: A Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule that, when constitutively activated, plays a pivotal role in the initiation and progression of numerous cancers. Its involvement in cell proliferation, survival, angiogenesis, and immune evasion has made it a prime target for cancer therapy. This guide provides a comprehensive comparison of Nitroxoline, a repurposed antibiotic, with other prominent STAT3 inhibitors in cancer research, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of STAT3 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other selected STAT3 inhibitors across various cancer cell lines. This data provides a quantitative measure of their potency.

InhibitorCancer TypeCell Line(s)IC50 (µM)Reference(s)
This compound Bladder CancerJ82, MBT-29.93, 26.24[1]
Drug-Resistant Bladder CancerT24/DOX, T24/CISNot explicitly stated as IC50, but effective at micromolar concentrations[2][3]
Stattic General (cell-free assay)N/A5.1[4][5][6][7]
Head and Neck Squamous Cell CarcinomaUM-SCC-17B, OSC-19, Cal33, UM-SCC-22B2.28 - 3.48[8]
Napabucasin GlioblastomaU87MG, LN2296.4, 5.6
Cancer Stem Cells (various)U87-MG, COLO205, HCT116, etc.0.29 - 1.19[9][10]
Cryptotanshinone General (cell-free assay)N/A4.6[11][12]
Prostate CancerDU145~7 (GI50)[11][12]
Ovarian CancerHey, A278018.4, 11.2[13]
Esophageal Squamous Cell CarcinomaEC109, CAES172.57, 10.07[14]
AZD9150 NeuroblastomaAS, NGP, IMR320.97 - 0.99 (for protein inhibition)[15][16]
Lymphoma, Lung CancerVariousLow nanomolar (for mRNA reduction)
TTI-101 (C188-9) Acute Myeloid Leukemia (AML)Various cell lines4 - 7
Acute Myeloid Leukemia (AML)Primary samples8 - 18

Signaling Pathway and Inhibition

The STAT3 signaling cascade is a key pathway in cancer progression. The diagram below illustrates the canonical STAT3 signaling pathway and the points at which various inhibitors exert their effects.

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action Cytokine/Growth Factor Cytokine/Growth Factor Receptor Cytokine/Growth Factor Receptor Cytokine/Growth Factor->Receptor 1. Ligand Binding JAK JAK Kinase Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive Inactive STAT3 Monomer JAK->STAT3_inactive 3. STAT3 Recruitment & Phosphorylation STAT3_active Phosphorylated STAT3 (p-STAT3) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression 6. Gene Transcription This compound This compound This compound->STAT3_active Inhibits STAT3 phosphorylation Stattic Stattic Stattic->STAT3_dimer Inhibits Dimerization Napabucasin Napabucasin Napabucasin->DNA Inhibits Gene Transcription Cryptotanshinone Cryptotanshinone Cryptotanshinone->STAT3_active Inhibits STAT3 phosphorylation AZD9150 AZD9150 AZD9150->STAT3_inactive Reduces STAT3 mRNA TTI101 TTI101 TTI101->STAT3_dimer Inhibits Dimerization

Caption: STAT3 signaling pathway and points of inhibitor intervention.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical experimental workflow for the evaluation of potential STAT3 inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation A Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) B STAT3 Phosphorylation Assay (Western Blot) A->B C Downstream Target Analysis (e.g., qPCR, Western Blot for Bcl-2, Cyclin D1) B->C D Tumor Xenograft Model in Mice C->D E Tumor Growth Measurement D->E F Analysis of Tumors (e.g., Immunohistochemistry for p-STAT3) E->F End Lead Compound Identification F->End Start Compound Screening Start->A

References

Nitroxoline's Superior Anti-Biofilm Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the potent anti-biofilm and anti-persister properties of Nitroxoline, benchmarked against other antimicrobial agents.

This compound, a repurposed urinary antiseptic, is gaining significant attention for its remarkable ability to combat bacterial biofilms, which are notoriously resistant to conventional antibiotics.[1][2] This guide provides a comprehensive comparison of this compound's anti-biofilm properties with other agents, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development.

Comparative Efficacy Against Biofilms

This compound has demonstrated broad-spectrum biofilm-eradicating capabilities against a range of clinically significant pathogens, including multidrug-resistant strains.[2][3] Its primary mechanism of action involves the chelation of essential divalent metal ions, such as iron (Fe²⁺) and zinc (Zn²⁺), which are crucial for maintaining the structural integrity of the biofilm matrix.[4][5][6] This disruption of the biofilm architecture allows for increased penetration of antimicrobials and facilitates clearance by the host immune system.

Table 1: Minimum Biofilm Eradication Concentration (MBEC) of this compound vs. Other Antibiotics

PathogenThis compound (µM)Vancomycin (µM)Colistin (µM)Ciprofloxacin (µg/ml)Reference
Acinetobacter baumannii46.9-1000-[7]
Methicillin-resistantStaphylococcus aureus (MRSA)93.8 - 1881500 - >2000--[3][7]
Pseudomonas aeruginosa--~1 (reduction)~2 (reduction)[8][9]

Note: Lower MBEC values indicate higher efficacy. The data for P. aeruginosa with colistin and ciprofloxacin reflects a reduction in viable cells, not complete eradication at the tested concentrations.

Table 2: Efficacy Against Persister Cells

PathogenThis compoundVancomycinDaptomycinReference
MRSA (non-biofilm stationary cultures)ActiveInactiveInactive[2][3]
Mechanism of Action: Metal Ion Chelation

This compound's anti-biofilm activity is intrinsically linked to its function as a metal ion chelator. By sequestering Fe²⁺ and Zn²⁺ from the biofilm matrix, it disrupts the cross-linking of extracellular DNA (eDNA) and other matrix components, leading to biofilm dispersal.[4][5] Transcriptomic analysis of this compound-treated biofilms reveals a rapid upregulation of genes involved in iron acquisition, indicating that the bacteria are experiencing iron starvation.[7]

Nitroxoline_Mechanism cluster_biofilm Bacterial Biofilm cluster_action Mechanism of Action Biofilm_Matrix Biofilm Matrix (eDNA, Polysaccharides, Proteins) Bacteria Bacteria Biofilm_Matrix->Bacteria Protection & Adhesion Upregulation Upregulation of Iron Acquisition Genes Bacteria->Upregulation Responds with Metal_Ions Metal Ions (Fe²⁺, Zn²⁺) Metal_Ions->Biofilm_Matrix Structural Integrity This compound This compound Chelation Metal Ion Chelation This compound->Chelation Chelation->Bacteria Induces Iron Starvation Chelation->Metal_Ions Sequesters Disruption Biofilm Matrix Disruption Chelation->Disruption Disruption->Biofilm_Matrix Weakens

Caption: this compound's mechanism of action against bacterial biofilms.

Experimental Protocols

Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in appropriate growth medium (e.g., Tryptic Soy Broth with 0.5% glucose for S. aureus)[7]

  • This compound and other comparator antibiotics

  • Phosphate-buffered saline (PBS)

  • Resazurin or other viability stain

Procedure:

  • Biofilm Formation: Inoculate the wells of a 96-well plate with a standardized bacterial suspension. Incubate for 24-48 hours to allow for biofilm formation.

  • Planktonic Cell Removal: Gently wash the wells with PBS to remove non-adherent, planktonic bacteria.

  • Antibiotic Challenge: Add fresh medium containing serial dilutions of the test antibiotics to the wells with the established biofilms. Include a no-antibiotic control.

  • Incubation: Incubate the plate for a further 24 hours.

  • Viability Assessment: After incubation, remove the antibiotic-containing medium and wash the wells with PBS. Add a viability indicator (e.g., resazurin) and incubate until a color change is observed in the control wells.

  • MBEC Determination: The MBEC is the lowest concentration of the antibiotic that prevents a color change, indicating the eradication of viable bacteria in the biofilm.[7]

MBEC_Workflow start Start inoculation Inoculate 96-well plate with bacterial suspension start->inoculation incubation1 Incubate for 24-48h to form biofilm inoculation->incubation1 washing1 Wash with PBS to remove planktonic cells incubation1->washing1 antibiotic_addition Add serial dilutions of antibiotics washing1->antibiotic_addition incubation2 Incubate for 24h antibiotic_addition->incubation2 washing2 Wash with PBS incubation2->washing2 viability_stain Add viability stain (e.g., resazurin) washing2->viability_stain incubation3 Incubate until color change in control viability_stain->incubation3 readout Determine MBEC: Lowest concentration with no viable cells incubation3->readout end End readout->end

Caption: Workflow for the Minimum Biofilm Eradication Concentration (MBEC) assay.

Crystal Violet (CV) Staining for Biofilm Quantification

This method is used to quantify the total biofilm biomass.

Materials:

  • 96-well microtiter plates with established biofilms

  • PBS

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

Procedure:

  • Biofilm Formation and Washing: Form biofilms in a 96-well plate and wash with PBS as described in the MBEC protocol.

  • Fixation (Optional): Fix the biofilms with methanol for 15 minutes.

  • Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add 30% acetic acid to each well to solubilize the stain bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 590 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[6]

Ex Vivo Porcine Skin Biofilm Model

This model provides a more clinically relevant assessment of anti-biofilm activity.

Materials:

  • Freshly excised porcine skin

  • Bacterial culture

  • This compound solution

  • Agar plates

Procedure:

  • Skin Preparation: Prepare small sections of porcine skin and sterilize them.

  • Inoculation: Inoculate the surface of the skin explants with a bacterial suspension.

  • Biofilm Formation: Incubate the inoculated skin on agar plates for 48 hours to allow for the formation of a mature biofilm.

  • Treatment: Treat the biofilms on the porcine skin with a defined concentration of this compound (e.g., 400 µM) for a specified duration (e.g., 72 hours).[3]

  • Viable Cell Counting: After treatment, homogenize the skin samples and perform serial dilutions to plate for colony-forming unit (CFU) counting to determine the reduction in viable bacteria.[3]

Porcine_Skin_Model start Start prepare_skin Prepare and sterilize porcine skin explants start->prepare_skin inoculate Inoculate skin with bacterial suspension prepare_skin->inoculate incubate_biofilm Incubate on agar for 48h to form biofilm inoculate->incubate_biofilm treat Treat biofilm with This compound solution incubate_biofilm->treat homogenize Homogenize skin samples treat->homogenize plate Perform serial dilutions and plate for CFU counting homogenize->plate analyze Analyze reduction in viable bacteria plate->analyze end End analyze->end

Caption: Experimental workflow for the ex vivo porcine skin biofilm model.

References

Comparative analysis of Nitroxoline in various cancer models

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the performance of Nitroxoline versus alternative therapies across various cancer models.

The repurposed antibiotic this compound has emerged as a promising candidate in oncology, demonstrating significant anti-cancer activity in a range of preclinical models. This guide provides a comparative analysis of this compound's efficacy against established cancer therapies and other investigational compounds, supported by experimental data. The information is intended to assist researchers, scientists, and drug development professionals in evaluating its potential for further investigation and clinical translation.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro cytotoxicity (IC50 values) and in vivo tumor growth inhibition of this compound and its comparators in bladder, prostate, and breast cancer, as well as glioblastoma.

Table 1: In Vitro Cytotoxicity (IC50) in Bladder Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
This compound T247.85[1]
T24/DOX (Doxorubicin-resistant)10.69[1]
T24/CIS (Cisplatin-resistant)11.20[1]
J829.93[2]
MBT-226.24[2]
Cisplatin T241.8 (approx.)[1]
Clioquinol T245-10 fold higher than this compound[3]

Table 2: In Vivo Efficacy in Bladder Cancer Models

CompoundModelDosageTumor Growth InhibitionCitation
This compound Orthotopic mouse modelNot specifiedStatistically significant[4]
Subcutaneous murine bladder cancer (MBT-2)60 mg/kgSignificant anti-tumor effect[5]
Human bladder cancer xenografts in miceNot specified>50% reduction in tumor volume[6]

Table 3: In Vitro Cytotoxicity (IC50) in Prostate Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
This compound PC-33.2 (colony formation)[7]
LNCaPNot specified
DU-145Not specified
Docetaxel PC-30.00372[8]
LNCaP0.00113[8]
DU-1450.00446[8]

Table 4: In Vitro Cytotoxicity (IC50) in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
This compound MCF-752.78 (as µg/mL)[9]
Tamoxifen MCF-710.045[10]
MDA-MB-2312230[10]

Table 5: In Vivo Efficacy in Breast Cancer Models

CompoundModelDosageTumor Growth InhibitionCitation
This compound Human breast cancer xenografts in miceNot specified60% reduction in tumor volume[4]

Table 6: In Vitro Cytotoxicity (IC50) in Glioblastoma Cell Lines

CompoundCell LineIC50 (µg/mL)Citation
This compound U8750[11]
U2516[11]
Temozolomide U87Median: 180 µM (48h), 202 µM (72h)[12]
U251Median: 84 µM (48h), 102 µM (72h)[12]

Table 7: In Vivo Efficacy in Glioblastoma Models

CompoundModelDosageOutcomeCitation
This compound Genetically engineered PTEN/KRAS mouse glioma modelNot specifiedNo increase in tumor volume after 14 days[11]
TMZ-resistant GBM mouse model100 mg/kg/day for 7 daysSlowed tumor progression[13]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., this compound, Cisplatin) and a vehicle control for a specified period (e.g., 24, 48, 72 hours).

  • After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Seed cells and treat with the test compound for the desired time.

  • Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.

In Vivo Tumor Xenograft Model

Principle: To evaluate the anti-tumor efficacy of a compound in a living organism, human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice). The growth of the resulting tumors is monitored over time in response to treatment with the test compound.

Protocol:

  • Culture the desired cancer cell line and harvest the cells.

  • Resuspend the cells in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.

  • Inject the cell suspension subcutaneously or orthotopically into the flank or the organ of origin of the cancer in immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., this compound) and a vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule and dose.

  • Measure the tumor volume (typically using calipers with the formula: (Length x Width²)/2) at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow for its evaluation.

Nitroxoline_Signaling_Pathways This compound This compound MetAP2 MetAP2 This compound->MetAP2 Inhibits STAT3 STAT3 This compound->STAT3 Inhibits AMPK AMPK This compound->AMPK Activates Angiogenesis Angiogenesis MetAP2->Angiogenesis Promotes pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Gene_Expression Gene Expression (c-Myc, Cyclin D1, Bcl-xL) pSTAT3->Gene_Expression Activates Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival Promotes mTOR mTOR AMPK->mTOR Inhibits Cell_Cycle_Arrest G1 Cell Cycle Arrest AMPK->Cell_Cycle_Arrest Induces Apoptosis Apoptosis AMPK->Apoptosis Induces mTOR->Proliferation_Survival Promotes

Caption: this compound's multi-target mechanism of action in cancer cells.

Experimental_Workflow start Start: Hypothesis Generation invitro In Vitro Studies start->invitro cell_viability Cell Viability Assays (e.g., MTT) invitro->cell_viability apoptosis Apoptosis Assays (e.g., Annexin V) invitro->apoptosis mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) invitro->mechanism invivo In Vivo Studies invitro->invivo Promising Results data_analysis Data Analysis & Interpretation cell_viability->data_analysis apoptosis->data_analysis mechanism->data_analysis xenograft Tumor Xenograft Models (Subcutaneous or Orthotopic) invivo->xenograft efficacy Efficacy Assessment (Tumor Growth Inhibition) invivo->efficacy toxicity Toxicity Assessment invivo->toxicity efficacy->data_analysis toxicity->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: A general workflow for the preclinical evaluation of anti-cancer drugs.

References

Independent Verification of Nitroxoline's Impact on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of nitroxoline's performance in modulating gene expression across different biological systems, supported by experimental data from independent studies. The information is intended to aid researchers in evaluating and potentially replicating findings related to this compound's therapeutic applications.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on this compound's effect on cell viability and gene expression.

Table 1: this compound IC50 Values in Human Cancer Cell Lines (48h Treatment)

Cell LineCancer TypeIC50 (µM)Reference
T24Urothelial Bladder Cancer7.85[1]
T24/DOX (Doxorubicin-resistant)Urothelial Bladder Cancer10.69[1]
T24/CIS (Cisplatin-resistant)Urothelial Bladder Cancer11.20[1]
PC-3Prostate Cancer5.5[2]
DU-145Prostate Cancer7.4[2]
LNCaPProstate Cancer5.0[2]

Table 2: Summary of this compound's Impact on Gene Expression in Methicillin-Resistant Staphylococcus aureus (MRSA) Biofilms

ParameterFindingReference
Treatment Conditions9.38 µM this compound for 2 hours[3]
Total Differentially Expressed Genes452 (out of 2594 annotated genes)[3]
Up-regulated Genes153[3]
Down-regulated Genes299[3]

Table 3: RT-qPCR Validation of Differentially Expressed Genes in MRSA Biofilms Treated with this compound

Gene/Gene ClusterFunctionFold Change (2h treatment)Reference
sbnESiderophore Biosynthesis~15-fold increase[3]
isdGHeme Oxygenase~12-fold increase[3]
opp-1COligopeptide Transport35.0 ± 10.0-fold increase[3]
opp-1DOligopeptide Transport10.2 ± 0.8-fold increase[3]

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate distinct signaling pathways in mammalian cancer cells and bacteria.

AMPK/mTOR Pathway in Prostate Cancer

This compound induces G1 cell cycle arrest and apoptosis in prostate cancer cells by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[2][4] This leads to downstream effects on the cyclin D1-Rb-Cdc25A axis.[2][5] Additionally, this compound induces AMPK-dependent activation of Chk2, which contributes to its pro-apoptotic effects.[2][5]

Nitroxoline_AMPK_mTOR_Pathway This compound This compound AMPK AMPK (Activated) This compound->AMPK mTOR mTOR (Inhibited) AMPK->mTOR CyclinD1_Rb_Cdc25A Cyclin D1-Rb-Cdc25A axis (Inhibited) AMPK->CyclinD1_Rb_Cdc25A Chk2 Chk2 (Activated) AMPK->Chk2 p70S6K p70S6K (Inhibited) mTOR->p70S6K G1_Arrest G1 Cell Cycle Arrest CyclinD1_Rb_Cdc25A->G1_Arrest Apoptosis Apoptosis G1_Arrest->Apoptosis Chk2->Apoptosis

Caption: this compound's activation of AMPK and inhibition of mTOR in prostate cancer cells.

STAT3 Pathway in Drug-Resistant Bladder Cancer

In drug-resistant urothelial bladder cancer, this compound acts as a STAT3 inhibitor.[1][6][7] It downregulates the phosphorylation of STAT3, which in turn suppresses the expression of downstream target genes responsible for chemoresistance (e.g., MDR1 encoding P-glycoprotein), cell cycle progression (e.g., c-Myc, Cyclin D1), and survival (e.g., Survivin, Mcl-1, Bcl-xL).[1][6]

Nitroxoline_STAT3_Pathway This compound This compound STAT3 p-STAT3 (Inhibited) This compound->STAT3 TargetGenes Target Genes (MDR1, c-Myc, Cyclin D1, Survivin) STAT3->TargetGenes Chemoresistance Chemoresistance (Reversed) TargetGenes->Chemoresistance CellCycle G0/G1 Arrest TargetGenes->CellCycle Apoptosis Apoptosis TargetGenes->Apoptosis

Caption: this compound's inhibition of the STAT3 signaling pathway in bladder cancer cells.

Iron Starvation Response in Bacteria

In bacteria such as MRSA, this compound's primary mode of action is the induction of iron starvation.[3] This is evidenced by the rapid up-regulation of multiple gene clusters involved in iron acquisition, including those for siderophore biosynthesis and transport.[3]

Nitroxoline_Bacterial_Iron_Pathway This compound This compound Iron_Depletion Intracellular Iron Depletion (Iron Starvation) This compound->Iron_Depletion Iron_Uptake_Genes Iron Acquisition Genes (sbn, isd, fhu, feo) (Up-regulated) Iron_Depletion->Iron_Uptake_Genes Metabolic_Pathways Metabolic & Biosynthetic Pathways (Altered) Iron_Depletion->Metabolic_Pathways Biofilm_Eradication Biofilm Eradication Iron_Uptake_Genes->Biofilm_Eradication Metabolic_Pathways->Biofilm_Eradication RNA_Seq_Workflow cluster_biofilm Biofilm Culture & Treatment cluster_rna_prep RNA Preparation & Sequencing cluster_data_analysis Data Analysis A 1. MRSA Biofilm Culture (24h at 37°C) B 2. Treatment (9.38 µM this compound or DMSO vehicle) A->B C 3. Incubation (2h or 4h at 37°C) B->C D 4. Total RNA Extraction C->D E 5. Ribosomal RNA (rRNA) Depletion D->E F 6. RNA-Seq Library Preparation E->F G 7. Illumina Sequencing F->G H 8. Quality Control (FastQC) G->H I 9. Read Trimming (Trimmomatic) H->I J 10. Alignment to Reference Genome (STAR) I->J K 11. Gene Expression Quantification (RSEM) J->K L 12. Differential Gene Expression Analysis (edgeR) K->L

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for Nitroxoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the handling and disposal of Nitroxoline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure a safe working environment and minimize exposure risks.

Hazard Identification and Safety Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. Safety data sheets (SDS) classify this compound as toxic and an irritant.[1][2]

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

GHS Hazard Pictograms:

  • GHS06 (Skull and crossbones): Indicates acute toxicity (fatal or toxic).[1]

  • GHS07 (Exclamation mark): Indicates potential for skin and eye irritation, skin sensitization, respiratory tract irritation, or acute toxicity (harmful).[1]

NFPA 704 Diamond:

CategoryRatingDescription
Health (Blue) 3Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury.[3]
Flammability (Red) 1Materials that require considerable preheating before ignition and combustion can occur.[3]
Instability (Yellow) 0Normally stable, even under fire exposure conditions, and is not reactive with water.[3]
Special (White) No special hazards.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure when handling this compound. All PPE should be inspected prior to use and properly removed and disposed of after handling the compound.[3][4]

PPE CategorySpecificationsRationale
Hand Protection - Chemically resistant, impermeable gloves (e.g., Nitrile, Neoprene).[4]- Gloves must meet standards such as EN 374.[3]To prevent skin contact, as this compound is toxic upon dermal absorption.[1]
Eye & Face Protection - Safety glasses with side shields.- Chemical safety goggles or a face shield where splashing is possible.[3][5]To protect against eye irritation from dust particles or splashes.[2]
Body Protection - A disposable gown or a clean lab coat.[4]- Polyethylene-coated polypropylene or other laminate materials are recommended.[4]To prevent contamination of personal clothing and subsequent skin contact.[5]
Respiratory Protection - Use in a well-ventilated area or under a chemical fume hood.[2][3]- If dust formation is unavoidable, use a NIOSH-approved respirator.[3]To prevent inhalation, as the compound is toxic and may cause respiratory irritation.[1][2]

Operational and Handling Plan

A systematic approach to handling this compound from receipt to disposal is critical for safety.

Step 1: Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.

  • Storage: Keep the container tightly sealed.[2][3] Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[3][5] The recommended storage temperature for the powder is -20°C.[2][6] The area should be secured and accessible only to authorized personnel.[2]

Step 2: Preparation and Use

  • Work Area: All work with solid this compound should be conducted in a designated area, such as a chemical fume hood, to minimize dust inhalation.[3]

  • Handling: Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[3] Use dedicated equipment (spatulas, weighing paper) and decontaminate it after use.

  • Hygiene: Wash hands thoroughly with soap and water immediately after handling.[2] Do not eat, drink, or smoke in the laboratory area.[2]

Step 3: Spill Management

  • In the event of a spill, follow the established emergency procedure. Evacuate the area and ensure it is well-ventilated.[3]

  • Wear full PPE, including respiratory protection, before attempting to clean up.[2]

  • Contain the spill and prevent it from entering drains.[3]

  • For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal without creating dust.[3]

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

Step 4: Disposal

  • Waste this compound: Dispose of unused or waste this compound as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.[5]

  • Contaminated Materials: All disposable PPE, weighing papers, and other materials contaminated with this compound should be placed in a sealed, labeled hazardous waste container.[3]

  • Disposal Method: The best practice is to use a licensed professional waste disposal service.[7][8] If not available, mix the waste with an inert material like cat litter or sand, place it in a sealed plastic bag, and dispose of it in the trash, following local regulations.[8][9]

Emergency Procedures: First Aid

Immediate action is crucial in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin thoroughly with soap and plenty of water. Seek immediate medical attention.[1][3]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
Ingestion DO NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[1][5]

This compound Properties

PropertyValue
Molecular Formula C₉H₆N₂O₃[10]
Molecular Weight 190.16 g/mol [10]
Appearance Beige powder solid[5]
Melting Point 181-183°C[2]
Boiling Point 419°C at 760 mmHg[2]
Solubility in DMSO 38 - 65 mg/mL[6][11]
Storage Temperature -20°C (powder)[2][6]

Mandatory Visualization

Nitroxoline_Spill_Workflow Workflow for Handling a this compound Spill start Spill Occurs evacuate 1. Evacuate & Secure Area Inform Supervisor start->evacuate ppe 2. Don Full PPE (Gloves, Gown, Goggles, Respirator) evacuate->ppe contain 3. Contain the Spill (Use absorbent for liquids, cover solids) ppe->contain cleanup 4. Clean Up Spill (Sweep solid, absorb liquid) contain->cleanup decontaminate 5. Decontaminate Area (Wipe with appropriate solvent) cleanup->decontaminate dispose 6. Dispose of Waste (Place in sealed, labeled hazardous waste container) decontaminate->dispose remove_ppe 7. Remove PPE Safely & Wash Hands dispose->remove_ppe end Incident Reported & Documented remove_ppe->end

Caption: Procedural workflow for responding to a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitroxoline
Reactant of Route 2
Reactant of Route 2
Nitroxoline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。